6-Methoxyflavanone
Description
structure in first source
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-12-7-8-15-13(9-12)14(17)10-16(19-15)11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURQMHCZHLMHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-04-6 | |
| Record name | 6-Methoxyflavanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3034-04-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
6-Methoxyflavanone: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
December 26, 2025
Introduction
6-Methoxyflavanone is a methoxylated flavonoid, a class of compounds that has garnered significant scientific interest due to its enhanced metabolic stability and oral bioavailability compared to its hydroxylated counterparts. While flavonoids are abundant in the plant kingdom, the natural occurrence of this compound specifically is not well-documented. Research suggests that this particular compound may be primarily available through chemical synthesis.[1][2][3] However, a diverse array of structurally related methoxylated flavanones and flavones are readily found in nature, particularly in citrus fruits and various medicinal plants. This guide provides a comprehensive overview of the natural sources of these related compounds, detailed protocols for their isolation, and an exploration of the biological signaling pathways modulated by this compound and its analogues.
Natural Sources of Methoxylated Flavanones
While this compound itself has not been definitively isolated from natural sources, a variety of other methoxylated flavanones and the closely related methoxyflavones are prevalent in the plant kingdom. The primary sources are the peels of citrus fruits, which are rich in polymethoxyflavones (PMFs).[4][5][6][7][8][9]
Table 1: Natural Sources of Methoxylated Flavonoids
| Plant Family | Species | Plant Part | Specific Methoxylated Flavonoids Identified |
| Rutaceae | Citrus sinensis (Sweet Orange) | Peel | Nobiletin, Tangeretin, Sinensetin, 3,5,6,7,8,3',4'-Heptamethoxyflavone, 5,6,7,4'-Tetramethoxyflavone, Hydroxylated PMFs |
| Rutaceae | Citrus reticulata (Mandarin, Tangerine) | Peel | High concentrations of various PMFs, including Nobiletin and Tangeretin |
| Rutaceae | Various Citrus cultivars (e.g., Ortanique, Kinokuni) | Peel | High concentrations of various PMFs |
| Fabaceae | Dalbergia odorifera | Heartwood | 6,4'-Dihydroxy-7-methoxyflavanone |
| Lamiaceae | Mentha dumetorum | Whole Plant | Xanthomicrol, 5-hydroxy-6,7,8,4'-tetramethoxyflavanone, Gardenin B |
| Zingiberaceae | Kaempferia parviflora (Black Ginger) | Rhizomes | 3,5,7,3′,4′-pentamethoxyflavone (PMF), 5,7-dimethoxyflavone (DMF), and 5,7,4′-trimethoxyflavone (TMF) |
| Asteraceae | Brickellia cylindracea | Aerial Parts | 6-Methoxyflavonols |
Isolation and Purification Protocols
The isolation of methoxylated flavanones from natural sources typically involves solvent extraction followed by chromatographic purification. Modern techniques such as ultrasound-assisted extraction (UAE) are often employed to improve efficiency and reduce solvent consumption.[6][10]
General Experimental Workflow
The isolation process generally follows a multi-step approach, starting from the raw plant material and culminating in the purified compound.
Caption: General workflow for the extraction and purification of methoxylated flavanones.
Detailed Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Polymethoxyflavones from Citrus Peel [4][11][12]
-
Preparation of Plant Material: Air-dry fresh citrus peels and grind them into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered peel and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% aqueous ethanol.
-
Place the flask in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature of 40-50°C.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.
-
The resulting aqueous extract can be freeze-dried for storage at -20°C.
-
Protocol 2: Column Chromatography for Purification [4][10][13]
-
Silica Gel Column Chromatography (Initial Separation):
-
Prepare a slurry of silica gel (100-200 mesh) in n-hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
After evaporating the solvent, load the dried, sample-adsorbed silica onto the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compounds.
-
-
Sephadex LH-20 Column Chromatography (Further Purification):
-
Pool the fractions containing the desired flavanones and concentrate them.
-
Dissolve the semi-purified fraction in methanol and apply it to a Sephadex LH-20 column.
-
Elute with methanol and collect fractions.
-
Monitor the fractions by TLC to identify those containing the pure compound.
-
Combine the pure fractions and evaporate the solvent to yield the isolated methoxyflavanone.
-
Quantitative Data
The yield of specific methoxylated flavanones can vary significantly depending on the plant source and the extraction and purification methods employed. The following tables provide representative quantitative data.
Table 2: Total Polymethoxyflavone (PMF) Content in Various Citrus Peels [7][11]
| Citrus Variety | Total PMF Content (µg/g of dried peel) |
| Shatangju Mandarin | 10412.18 |
| Ortanique | 34393 ± 272 |
| Tangerine | 28389 ± 343 |
| Mexican Sweet Orange | 21627 ± 494 |
| Citrus reticulata 'Kinokuni' | > 7495.19 |
Table 3: Yield and Purity Data for Methoxyflavone Isolation
| Compound | Starting Material | Extraction Method | Purification Method | Yield | Purity | Reference |
| Total Methoxyflavones | Kaempferia parviflora rhizomes | UAE with 95% ethanol | - | Optimized for content | - | [14] |
| 7-hydroxy-4'-methoxyflavanone | Synthetic Chalcone | Acid-catalyzed cyclization | Recrystallization | 56.67% | High | [15] |
| 4'-Methoxyflavanone | Synthetic Crude Product | - | Flash Column Chromatography | High Recovery | >98% | [16] |
Signaling Pathway Modulation
This compound and its structural relatives have been shown to modulate specific biological signaling pathways, highlighting their therapeutic potential.
Antagonism of Bitter Taste Receptor hTAS2R39
This compound, along with 6,3'-dimethoxyflavanone and 4'-fluoro-6-methoxyflavanone, acts as an antagonist of the human bitter taste receptor hTAS2R39.[1][2][3][17] This receptor is a G-protein coupled receptor (GPCR).
The binding of a bitter agonist (like epicatechin gallate) to hTAS2R39 activates the G-protein gustducin. This leads to the dissociation of its α-subunit from the βγ-subunits. The βγ-subunits then activate phospholipase C β2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, leading to neurotransmitter release and the perception of bitterness. This compound blocks this cascade by inhibiting the receptor's activation.[17]
Caption: Inhibition of the hTAS2R39 signaling pathway by this compound.
Anti-Inflammatory Signaling
While direct evidence for this compound is limited, the closely related 6-methoxyflavone has been shown to suppress neuroinflammation by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB signaling pathway.[18] This pathway is a key regulator of the inflammatory response.
Caption: Inhibition of the TLR4/MyD88/NF-κB pathway by 6-Methoxyflavone.
Conclusion
While this compound appears to be primarily a synthetic compound, the rich diversity of structurally similar methoxylated flavanones in natural sources, particularly citrus peels, offers a valuable resource for researchers. The established protocols for extraction and purification provide a clear path to obtaining these compounds for further investigation. The demonstrated ability of 6-methoxy-substituted flavanones to modulate key signaling pathways, such as the hTAS2R39 bitter taste receptor and inflammatory cascades, underscores their potential in the development of novel therapeutics and functional food ingredients. Further research into the natural occurrence and biological activities of this specific subclass of flavonoids is warranted.
References
- 1. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 | PLOS One [journals.plos.org]
- 2. cnu.primo.exlibrisgroup.com [cnu.primo.exlibrisgroup.com]
- 3. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Polymethoxyflavones from citrus peel: advances in extraction methods, biological properties, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of polymethoxylated flavones in peels of selected Jamaican and Mexican citrus (Citrus spp.) cultivars by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxylated polymethoxyflavones and methylated flavonoids in sweet orange (Citrus sinensis) peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of Polymethoxyflavones in Citrus Peels of Different Varieties [spkx.net.cn]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. benchchem.com [benchchem.com]
- 17. The Hidden One: What We Know About Bitter Taste Receptor 39 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to 6-Methoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification: 6-Methoxyflavanone
CAS Number: 3034-04-6[1]
IUPAC Name: 6-methoxy-2-phenyl-2,3-dihydrochromen-4-one[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₃ | [1] |
| Molecular Weight | 254.28 g/mol | [1] |
| Appearance | White to Yellow to Orange powder to crystal | |
| Melting Point | 141-143 °C | |
| Boiling Point | 425.5±45.0 °C (Predicted) | |
| Density | 1.199±0.06 g/cm³ (Predicted) |
Synthesis
Experimental Protocol: General Flavanone Synthesis
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
This step involves the base-catalyzed condensation of an appropriately substituted acetophenone and benzaldehyde. For the synthesis of the precursor to this compound, this would likely involve the reaction of 2'-hydroxy-5'-methoxyacetophenone with benzaldehyde.
Materials:
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2'-hydroxy-5'-methoxyacetophenone
-
Benzaldehyde
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH) solution (e.g., 40%)
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve 2'-hydroxy-5'-methoxyacetophenone in ethanol.
-
Slowly add the aqueous KOH solution to the stirred mixture.
-
Add benzaldehyde to the reaction mixture and continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water and acidify with HCl to precipitate the chalcone.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the pure chalcone.
Step 2: Flavanone Cyclization (Intramolecular Oxa-Michael Addition)
The synthesized chalcone is then cyclized in the presence of an acid catalyst to yield the flavanone.
Materials:
-
Synthesized 2'-hydroxy-5'-methoxychalcone
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Dissolve the chalcone in ethanol.
-
Slowly add concentrated H₂SO₄ to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and add cold distilled water to precipitate the flavanone.
-
Filter the product, wash with water, and purify by techniques such as preparative TLC or column chromatography.
Biological Activities and Experimental Data
This compound has demonstrated biological activity in several areas, most notably as a modulator of taste receptors and GABA receptors. While extensive data on its anti-inflammatory, neuroprotective, and anticancer effects are limited, research on the closely related 6-methoxyflavone provides valuable insights into its potential mechanisms of action.
Bitter Taste Receptor Antagonism
This compound has been identified as an antagonist of the human bitter taste receptors hTAS2R39 and hTAS2R14.
| Receptor | Agonist | Activity of this compound | Quantitative Data | Reference |
| hTAS2R39 | Epicatechin gallate (ECG) | Antagonist | ~50% reduction of activation at 500 µM (stepwise addition) | [2] |
| hTAS2R14 | Epicatechin gallate (ECG) | Antagonist | Inhibition observed, but to a lesser extent than on hTAS2R39 | [2] |
Experimental Protocol: Bitter Taste Receptor Assay
This protocol describes a cell-based assay to investigate the inhibitory behavior of flavanones on bitter taste receptors.
Materials:
-
HEK293T cells stably expressing the target bitter taste receptor (e.g., hTAS2R39)
-
Agonist (e.g., Epicatechin Gallate - ECG, Denatonium Benzoate)
-
Test compound (this compound) dissolved in DMSO
-
Tyrode's buffer with probenecid
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Microplate reader with a fluorescent detector
Procedure:
-
Cell Culture: Culture the engineered HEK293T cells in appropriate media.
-
Compound Preparation: Prepare stock solutions of the agonist and this compound in DMSO and make serial dilutions in Tyrode's buffer.
-
Calcium Imaging Assay:
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Simultaneous Addition: Add the agonist and this compound to the cells simultaneously.
-
Stepwise Addition: First, add this compound, incubate for a short period, and then add the agonist.
-
Measure the change in intracellular calcium concentration by monitoring fluorescence with a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced response by this compound. Determine the IC₅₀ value if a dose-response relationship is observed.
Modulation of GABA Receptors
This compound acts as a positive allosteric modulator of GABA responses at specific GABAA receptor subtypes and as a partial agonist at a mutant GABAC receptor.[3]
| Receptor | Activity of this compound | Remarks | Reference |
| α1β2γ2L and α2β2γ2L GABAA receptors | Positive allosteric modulator (flumazenil-insensitive) | Relatively inactive at α1β2 GABAA receptors compared to 6-methoxyflavone. | [3] |
| ρ1W328 M GABAC receptor (mutant) | Partial agonist | This suggests a unique profile not matched by other flavonoids. | [3] |
Potential Anti-inflammatory and Neuroprotective Effects (Inferred from 6-Methoxyflavone)
While direct evidence for this compound is pending, the structurally similar 6-methoxyflavone has shown potent anti-inflammatory and neuroprotective activities. These effects are mediated through the modulation of key signaling pathways.
Anti-inflammatory Activity of 6-Methoxyflavone:
| Cell Line | Stimulus | Effect | IC₅₀ | Reference |
| Rat Mesangial Cells | Lipopolysaccharide (LPS) | Inhibition of Nitric Oxide (NO) Production | 192 nM | [4] |
Neuroprotective Activity of 6-Methoxyflavone:
Studies have shown that 6-methoxyflavone can suppress neuroinflammation in microglia by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and activating the HO-1/NQO-1 signaling pathway.[4][5]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This protocol is used to assess the anti-inflammatory potential of compounds by measuring the inhibition of NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified period.
-
Inflammatory Stimulation: Stimulate the cells with LPS to induce NO production.
-
Nitrite Quantification:
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC₅₀ value.
Signaling Pathways
Based on studies of related methoxyflavones, this compound may modulate key signaling pathways involved in inflammation and neuroprotection.
Caption: Potential inhibition of the TLR4/MyD88/MAPK/NF-κB pathway by this compound.
Caption: Potential activation of the Nrf2/ARE antioxidant pathway by this compound.
Conclusion
This compound is a flavonoid with established activity as a modulator of bitter taste and GABA receptors. While its full range of biological effects is still under investigation, the activities of the closely related 6-methoxyflavone suggest a promising potential for this compound as an anti-inflammatory and neuroprotective agent. Further research is warranted to fully elucidate its mechanisms of action and to establish a comprehensive profile of its biological activities, which will be crucial for its potential development as a therapeutic agent. The experimental protocols and data presented in this guide provide a foundation for researchers to pursue these investigations.
References
- 1. This compound | C16H14O3 | CID 97860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of ionotropic GABA receptors by this compound and 6-methoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 6-Methoxyflavanone: A Technical Guide for Researchers
Introduction: 6-Methoxyflavanone, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of this compound and its closely related derivatives, with a focus on its anti-inflammatory, anticancer, neuroprotective, and other notable effects. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and insights into the underlying molecular mechanisms.
Anti-inflammatory Activity
This compound and its analogs have demonstrated potent anti-inflammatory effects in various in vitro models. A key mechanism underlying this activity is the inhibition of pro-inflammatory mediators and the modulation of crucial signaling pathways.
One of the notable actions of this compound is the suppression of nitric oxide (NO) production, a key inflammatory mediator. Studies have shown that 6-methoxyflavone is a potent inhibitor of lipopolysaccharide (LPS)-induced NO production in rat kidney mesangial cells, with an IC50 value of 192 nM.[1] This effect is attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression.[1][2]
Furthermore, 6-methoxyflavone has been shown to suppress neuroinflammation in microglial cells by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/p38 Mitogen-activated protein kinase (MAPK)/Nuclear factor-kappa B (NF-κB) dependent pathways.[3][4] It also activates the Heme oxygenase-1 (HO-1)/NAD(P)H quinone dehydrogenase 1 (NQO-1) signaling pathway, which is involved in the cellular stress response and antioxidant defense.[3]
Quantitative Data: Anti-inflammatory Activity
| Compound | Cell Line | Stimulus | Assay | IC50 | Reference |
| 6-Methoxyflavone | Rat Mesangial Cells | LPS | Nitric Oxide Production | 192 nM | [1] |
| 6-Hydroxyflavone | Rat Mesangial Cells | LPS | Nitric Oxide Production | 2.0 µM | [2] |
| 4',6-Dihydroxyflavone | Rat Mesangial Cells | LPS | Nitric Oxide Production | 2.0 µM | [2] |
| 6,4'-Dihydroxy-7-methoxyflavanone | RAW264.7 Macrophages | LPS | Nitric Oxide Production | > 100 µM | [5] |
Experimental Protocol: Determination of Nitric Oxide (NO) Production (Griess Assay)
This protocol outlines the general procedure for measuring the inhibitory effect of a compound on NO production in LPS-stimulated macrophage cells, such as RAW264.7.
1. Cell Culture and Treatment:
- Seed RAW264.7 macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of this compound (or other test compounds) for 1-2 hours.
- Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production. Include a vehicle control (cells treated with LPS and solvent) and a negative control (untreated cells).
2. Griess Reagent Preparation:
- Prepare Griess reagent by mixing equal volumes of solution A (1% sulfanilamide in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
3. Measurement of Nitrite Concentration:
- After the incubation period, collect 50 µL of the cell culture supernatant from each well.
- Add 50 µL of the freshly prepared Griess reagent to each supernatant sample in a new 96-well plate.
- Incubate the plate at room temperature for 10 minutes in the dark.[6]
4. Data Analysis:
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the concentration of nitrite, which is a stable product of NO, by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[6]
- The percentage of inhibition of NO production is calculated relative to the LPS-only treated control. The IC50 value, the concentration of the compound that inhibits NO production by 50%, can then be determined.
Signaling Pathway: TLR4-Mediated Inflammatory Response
The following diagram illustrates the signaling pathway initiated by LPS binding to TLR4, leading to the production of pro-inflammatory mediators, and highlights the inhibitory action of 6-methoxyflavone.
Caption: Inhibition of the TLR4 signaling pathway by this compound.
Anticancer Activity
Methoxyflavones have been extensively studied for their potential as anticancer agents. This compound has demonstrated cytotoxic effects against various cancer cell lines.
For instance, 6-methoxyflavone induces S-phase arrest in HeLa (cervical cancer) cells through the CCNA2/CDK2/p21CIP1 signaling pathway.[3] It has been shown to inhibit the proliferation of HeLa, C33A, and SiHa cervical cancer cells, with HeLa cells being the most sensitive.[3]
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Assay | IC50 | Time Point | Reference |
| 6-Methoxyflavone | HeLa (Cervical Cancer) | Proliferation | 94.05 µM | 24 h | [3] |
| 6-Methoxyflavone | HeLa (Cervical Cancer) | Proliferation | 62.24 µM | 48 h | [3] |
| 6-Methoxyflavone | HeLa (Cervical Cancer) | Proliferation | 52.12 µM | 72 h | [3] |
| 7-Hydroxy-4'-methoxyflavanone | HeLa (Cervical Cancer) | Cytotoxicity | 40.13 µg/mL | 24 h | [7] |
| 7-Hydroxy-4'-methoxyflavanone | WiDr (Colon Cancer) | Cytotoxicity | 37.85 µg/mL | 24 h | [7] |
Experimental Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol provides a general guideline for assessing the effect of a compound on the viability of adherent cancer cell lines.[5]
1. Cell Culture and Treatment:
- Seed cancer cells (e.g., HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight.
- Prepare serial dilutions of this compound in complete cell culture medium.
- Replace the existing medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).
- Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
2. MTT Addition and Incubation:
- After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
- Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
3. Formazan Solubilization and Measurement:
- Carefully remove the medium from each well.
- Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
- Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathway: Induction of S-Phase Arrest
The following diagram illustrates the proposed mechanism by which 6-methoxyflavone induces S-phase arrest in HeLa cells.
Caption: this compound induces S-phase arrest in HeLa cells.
Neuroprotective Effects
This compound and related flavonoids have shown promise as neuroprotective agents, acting through multiple mechanisms to protect neurons from damage and death.
Studies have indicated that 6-methoxyflavone can suppress neuroinflammation in microglia, which is a key process in many neurodegenerative diseases.[3][8] This is achieved through the inhibition of pathways like TLR4/MyD88/p38 MAPK/NF-κB.[3][4] Additionally, some methoxyflavones have been found to afford neuroprotection following focal cerebral ischemia.[9][10] Another related compound, 4'-Methoxyflavanone, has been identified as a neuroprotective agent that inhibits parthanatos, a form of programmed cell death.[11]
Experimental Protocol: High-Throughput Screening for Neuroprotective Compounds
This workflow describes a general approach for identifying neuroprotective compounds in a high-throughput screening (HTS) format.[11]
Caption: High-Throughput Screening workflow for neuroprotective compounds.
Other Biological Activities
Bitter Taste Receptor Blockade
Interestingly, this compound and its derivatives have been identified as antagonists of the human bitter taste receptor hTAS2R39.[12][13][14] This suggests their potential application in the food and pharmaceutical industries to mask bitterness.
Quantitative Data: Bitter Taste Receptor Inhibition
| Compound | Receptor | Agonist | Assay | IC50 | Reference |
| 4'-Fluoro-6-methoxyflavanone | hTAS2R39 | Epicatechin Gallate (ECG) | Calcium Imaging | 102 µM | [13] |
Antimicrobial Activity
While some flavonoids are known for their antimicrobial properties, the presence of methoxy groups can sometimes reduce this activity.[15] However, certain methoxyflavones isolated from Kaempferia parviflora have demonstrated antibacterial effects.[16] Further research is needed to fully elucidate the antimicrobial potential of this compound.
Conclusion
This compound is a promising bioactive compound with a wide range of pharmacological activities, including potent anti-inflammatory, anticancer, and neuroprotective effects. Its ability to modulate key signaling pathways, such as NF-κB and MAPK, underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research into the mechanisms of action and potential clinical applications of this compound and its derivatives. Future studies should focus on in vivo validation of these findings and on optimizing the structure of methoxyflavanones to enhance their efficacy and bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. benchchem.com [benchchem.com]
- 9. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 | PLOS One [journals.plos.org]
- 14. cnu.primo.exlibrisgroup.com [cnu.primo.exlibrisgroup.com]
- 15. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic Effects of Some Methoxyflavones Extracted from Rhizome of Kaempferia parviflora Combined with Gentamicin against Carbapenem-Resistant Strains of Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro Mechanism of Action of 6-Methoxyflavanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyflavanone is a naturally occurring flavonoid that has garnered significant scientific interest for its diverse pharmacological activities. As a member of the flavanone subclass of flavonoids, its chemical structure, characterized by a methoxy group at the 6-position of the A-ring, contributes to its biological effects. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, with a focus on its anticancer, anti-inflammatory, and receptor-modulating properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines in vitro. Its primary mechanism of action in cancer cells appears to be the induction of apoptosis through specific signaling pathways.
Quantitative Data: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| HeLa | Cervical Cancer | 55.31 µM | 72 hours | [1] |
| C33A | Cervical Cancer | 109.57 µM | 72 hours | [1] |
| SiHa | Cervical Cancer | 208.53 µM | 72 hours | [1] |
Signaling Pathways in Cancer
In human cervical cancer (HeLa) cells, this compound induces apoptosis primarily through the activation of the PERK/eIF2α/ATF4/CHOP endoplasmic reticulum stress pathway. This compound has been shown to upregulate the mRNA expression of caspase-3, a key executioner caspase in apoptosis. Conversely, it downregulates the mRNA expression of several other apoptosis-related genes, including Apaf-1, caspase-9, Fas, TNFR, and TRAF, suggesting a nuanced regulation of the apoptotic machinery.
Figure 1: Apoptotic pathway induced by this compound in HeLa cells.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by inhibiting key inflammatory mediators and modulating associated signaling pathways.
Quantitative Data: Anti-inflammatory Effects of this compound
| Cell Type | Inflammatory Stimulus | Effect Assessed | IC50 Value | Reference |
| Kidney Mesangial Cells | LPS | Nitric Oxide (NO) Production | 192 nM | [2] |
| BV2 Microglial Cells | LPS | NO Production | Dose-dependent inhibition | [3] |
| BV2 Microglial Cells | LPS | iNOS Expression | Dose-dependent inhibition | [3] |
| BV2 Microglial Cells | LPS | COX-2 Expression | Dose-dependent inhibition | [3] |
Signaling Pathways in Inflammation
In lipopolysaccharide (LPS)-stimulated microglial cells, this compound suppresses neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/p38 Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This leads to a reduction in the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] Concurrently, this compound activates the antioxidant response by inducing the expression of Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1).[3]
Figure 3: Anti-inflammatory signaling pathways modulated by this compound.
Experimental Protocol: Griess Assay for Nitric Oxide Production
This protocol describes the measurement of nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent, such as LPS (100 ng/mL), and incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.
Experimental Protocol: Western Blot for iNOS and COX-2 Expression
This protocol details the detection of iNOS and COX-2 protein expression levels by Western blotting.
-
Cell Lysis: After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.
Bitter Taste Receptor Antagonism
This compound and its derivatives have been identified as antagonists of specific human bitter taste receptors (hTAS2Rs), suggesting their potential use as bitterness blockers in food and pharmaceuticals.
Quantitative Data: Bitter Taste Receptor Inhibition
| Receptor | Agonist | Inhibitory Behavior of this compound | Reference |
| hTAS2R39 | Epicatechin gallate (ECG) | Inhibitory, but weaker than its derivatives | [4][5] |
| hTAS2R14 | Epicatechin gallate (ECG) | Weaker inhibition compared to hTAS2R39 | [4][5] |
Note: While dose-dependent inhibition was observed, a specific IC50 value for this compound was not explicitly stated in the referenced abstracts.
Mechanism of Action
In cell-based assays, this compound demonstrates the ability to inhibit the activation of hTAS2R39 and hTAS2R14 by the bitter compound epicatechin gallate (ECG).[4][5] The antagonism appears to be reversible and insurmountable, suggesting a non-competitive mode of inhibition for some of its more potent derivatives.[4][5]
Experimental Protocol: Calcium Imaging Assay for Bitter Taste Receptor Activity
This protocol describes a common method to assess the activation or inhibition of G-protein coupled receptors like hTAS2Rs, which signal through changes in intracellular calcium concentration.
-
Cell Culture: Culture HEK293 cells stably expressing the target bitter taste receptor (e.g., hTAS2R39) and a G-protein chimera.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition (Antagonist): For inhibition studies, pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Add a known agonist for the receptor (e.g., ECG) to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates receptor activation (calcium release).
-
Data Analysis: Calculate the inhibition of the agonist-induced calcium signal by this compound and determine the IC50 value if applicable.
References
- 1. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 | PLOS One [journals.plos.org]
The Therapeutic Potential of 6-Methoxyflavanone: A Technical Guide for Researchers
Introduction: 6-Methoxyflavanone, a naturally occurring flavonoid, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation into this promising molecule.
Therapeutic Applications and Mechanisms of Action
This compound has demonstrated efficacy in a range of preclinical models, suggesting its potential for the development of novel therapeutics for various diseases. Its mechanisms of action are multifaceted, often involving the modulation of key cellular signaling pathways.
Anticancer Activity
This compound has exhibited cytotoxic effects against various cancer cell lines. A notable mechanism is the induction of S-phase cell cycle arrest in HeLa (cervical cancer) cells through the modulation of the CCNA2/CDK2/p21CIP1 signaling pathway.
Anti-Inflammatory Effects
The anti-inflammatory properties of this compound are well-documented. It has been shown to suppress neuroinflammation in microglia by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/p38 Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling pathway. Concurrently, it activates the Heme Oxygenase-1 (HO-1)/NAD(P)H Quinone Dehydrogenase 1 (NQO-1) signaling pathway, which is involved in the cellular antioxidant response.
Neuroprotective Effects
This compound has shown promise in mitigating the cognitive deficits associated with chronic ethanol consumption. Studies in animal models have demonstrated its ability to partially restore behavioral deficits induced by chronic ethanol and withdrawal.[1]
Other Potential Applications
Beyond its primary roles in cancer, inflammation, and neuroprotection, this compound has also been identified as an antagonist for the bitter taste receptor hTAS2R39, suggesting potential applications in the food and pharmaceutical industries to mask bitterness.[2][3]
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the biological activities of this compound.
Table 1: Anticancer Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| HeLa (Cervical Cancer) | MTT Assay | IC50 (48h) | 62.24 µM | [4] |
| HeLa (Cervical Cancer) | MTT Assay | IC50 (72h) | 52.12 µM | [4] |
| C33A (Cervical Cancer) | MTT Assay | IC50 (48h) | > 160 µM | [4] |
| SiHa (Cervical Cancer) | MTT Assay | IC50 (48h) | > 160 µM | [4] |
Table 2: Anti-Inflammatory Activity of this compound
| Cell Line | Stimulant | Assay | Parameter | Value | Reference |
| BV2 Microglia | LPS | Griess Assay | Inhibition of NO production | Dose-dependent | [5] |
Table 3: Bitter Taste Receptor Antagonism of this compound
| Receptor | Agonist | Assay | Parameter | Value | Reference |
| hTAS2R39 | Epicatechin gallate (ECG) | Calcium Imaging | Inhibition | ~50% at 500 µM (stepwise addition) | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of adherent cancer cell lines, such as HeLa cells.
-
Materials:
-
This compound stock solution (in DMSO)
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[6][7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).[6]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.
-
Western Blot Analysis of TLR4/MyD88/NF-κB Pathway
This protocol describes the detection of key protein expression and phosphorylation in the TLR4/MyD88/NF-κB pathway in LPS-stimulated BV2 microglia treated with this compound.
-
Materials:
-
This compound
-
BV2 microglial cells
-
Lipopolysaccharide (LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TLR4, anti-MyD88, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Seed BV2 cells and pre-treat with desired concentrations of this compound for 1 hour, followed by stimulation with LPS (100 ng/mL) for the appropriate duration.[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
In Vivo Neuroprotection Study in Ethanol-Induced Cognitive Impairment Model
This protocol outlines a general procedure for evaluating the neuroprotective effects of this compound in a mouse model of chronic ethanol-induced cognitive impairment.
-
Materials:
-
Procedure:
-
Animal Groups: Divide mice into groups: Control (vehicle), Ethanol-treated, and Ethanol + this compound (at various doses, e.g., 25, 50, 75 mg/kg).[1]
-
Drug Administration: Administer ethanol orally (p.o.) daily for 24 days. Co-administer this compound or vehicle daily.[1]
-
Ethanol Withdrawal: After the treatment period, cease ethanol administration for a withdrawal period (e.g., 6 days).[1]
-
Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function at different time points during treatment and withdrawal (e.g., days 1, 12, 24, and post-withdrawal).[1]
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate spatial working memory.
-
Novel Object Recognition Test: To assess recognition memory.
-
-
Neurochemical Analysis: Following behavioral assessments, collect brain tissues (e.g., hippocampus, frontal cortex) for neurochemical analysis (e.g., HPLC to measure neurotransmitter levels).[1]
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.
Conclusion
This compound is a promising natural compound with a diverse range of biological activities that warrant further investigation for its therapeutic potential. Its ability to modulate key signaling pathways involved in cancer, inflammation, and neurodegeneration makes it a compelling candidate for drug discovery and development. This technical guide provides a foundational resource for researchers to design and execute further preclinical and clinical studies to fully elucidate the therapeutic applications of this compound.
References
- 1. 6-Methoxyflavone and Donepezil Behavioral Plus Neurochemical Correlates in Reversing Chronic Ethanol and Withdrawal Induced Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 | PLOS One [journals.plos.org]
- 3. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
The Multifaceted Bioactivity of 6-Methoxyflavanone Derivatives: A Technical Guide for Researchers
An in-depth exploration of the synthesis, biological evaluation, and mechanistic insights of 6-methoxyflavanone derivatives for researchers, scientists, and drug development professionals.
Introduction
Flavonoids, a class of polyphenolic secondary metabolites ubiquitously found in plants, have long been recognized for their diverse and potent biological activities. Among these, flavanones characterized by a saturated C2-C3 bond in the C-ring, and their methoxylated derivatives, have garnered significant scientific interest. The presence of a methoxy group can enhance metabolic stability and bioavailability, potentially leading to improved therapeutic efficacy. This technical guide focuses specifically on this compound and its derivatives, providing a comprehensive overview of their reported bioactivities, with a focus on anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects. This document serves as a resource for researchers by presenting quantitative data, detailed experimental methodologies, and elucidating the underlying signaling pathways.
Quantitative Bioactivity Data
The biological efficacy of this compound and its derivatives has been quantified in numerous studies. The following tables summarize the key findings, providing a comparative analysis of their potency across different biological assays.
Table 1: Anti-inflammatory and Neuroprotective Activity of this compound and Related Derivatives
| Compound | Assay | Cell Line/Model | Stimulus | Endpoint | IC₅₀ / Effect | Reference |
| 6-Methoxyflavone | Nitric Oxide (NO) Production | Rat Kidney Mesangial Cells | Lipopolysaccharide (LPS) | Inhibition of NO Production | 192 nM | [1][2][3][4][5] |
| 6-Hydroxyflavone | Nitric Oxide (NO) Production | Rat Kidney Mesangial Cells | LPS | Inhibition of NO Production | 2.0 µM | [1][2][3][5] |
| 4',6-Dihydroxyflavone | Nitric Oxide (NO) Production | Rat Kidney Mesangial Cells | LPS | Inhibition of NO Production | 2.0 µM | [2][3][5] |
| 2'-Methoxy-6-methylflavone | Infarct Volume Reduction | Mouse Model of Focal Ischemia | Ischemia | Decreased Infarct Volume | Dose-dependent reduction | [6][7] |
| 5-Hydroxy-3,7,3',4'-tetramethoxyflavone | Neuroprotection | Primary Cultured Rat Cortical Cells | Glutamate | Increased Cell Viability | ~60-70% viability at 0.1-10 µM | [8] |
| 6-Methoxyflavone | Cognitive Improvement | Mouse Model of Chronic Ethanol-Induced Cognitive Impairment | Chronic Ethanol | Reversal of Cognitive Deficit | Effective at 25, 50, and 75 mg/kg | [9] |
Table 2: Anticancer Activity of Methoxyflavone Derivatives
| Compound | Cell Line | Assay | IC₅₀ / Effect | Reference |
| 5,3'-dihydroxy-3,6,7,8,4'-Pentamethoxyflavone | MCF-7 (Breast Cancer) | Cytotoxicity | 3.71 µM | [10] |
| 4',5'-dihydroxy-5,7,3'-Trimethoxyflavone | HCC1954 (Breast Cancer) | Cytotoxicity | 8.58 µM | [10][11] |
| Sideritoflavone (5,3',4'-trihydroxy-6,7,8-trimethoxyflavone) | MCF-7 (Breast Cancer) | Cytotoxicity | 4.9 µM | [12] |
| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | Not Specified | Cell Viability | ~25 µM | [12] |
| 5-Demethylnobiletin | HepG2 (Liver Cancer) | Cytotoxicity | 47.31 µM | [11] |
Table 3: Antimicrobial Activity of Methoxyflavone Derivatives
| Compound | Microorganism | Assay | Activity | Reference |
| Methoxyflavones from Kaempferia parviflora | Carbapenem-Resistant Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii | Not specified | Synergistic effect with gentamicin | [13] |
| 2',4',6'-trioxygenated flavones | Various pathogenic bacteria and fungi | Filter paper disc diffusion and poisoned food technique | Moderate antibacterial and antifungal activity | [14] |
Table 4: Bitter Taste Receptor Blocking Activity of this compound Derivatives
| Compound | Receptor | Agonist | IC₅₀ | Reference |
| 4'-Fluoro-6-methoxyflavanone | hTAS2R39 | Epicatechin Gallate (ECG) | 102 µM | [15][16] |
| 6,3'-Dimethoxyflavanone | hTAS2R39 | ECG | >1000 µM | [15][16] |
| This compound | hTAS2R39 | ECG | >500 µM | [15][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides an overview of key experimental protocols used in the study of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is typically achieved through a multi-step process, often starting with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization.
General Procedure for the Synthesis of Chalcones:
-
Reaction Setup: Dissolve the corresponding substituted 2'-hydroxyacetophenone (1 equivalent) and an appropriate benzaldehyde (1 equivalent) in methanol.[17]
-
Base Addition: Add an excess of a base, such as sodium hydroxide (NaOH), to the solution and stir at room temperature.[17]
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).[17]
-
Work-up: Upon completion, neutralize the excess base with hydrochloric acid (HCl). Evaporate the solvent, and take up the residue in ethyl acetate. Wash the organic layer with distilled water, dry it with magnesium sulfate (MgSO₄), and filter.[17]
-
Purification: Evaporate the solvent under reduced pressure and purify the crude product by crystallization from methanol or by column chromatography.[17]
General Procedure for the Cyclization to Flavanones:
-
Reaction Setup: Dissolve the synthesized chalcone in a suitable solvent such as glacial acetic acid.[18]
-
Catalyst Addition: Add a catalytic amount of a strong acid, for example, a few drops of concentrated sulfuric acid.[18]
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the chalcone is consumed.[18]
-
Work-up: Cool the reaction mixture and pour it into ice water to precipitate the flavanone.[18]
-
Purification: Collect the solid product by vacuum filtration and purify by recrystallization or column chromatography.[18]
Cell-Based Bioassays
Cell-based assays are fundamental in determining the biological activity and cytotoxicity of novel compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[19]
-
Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for a few hours to allow the formation of formazan crystals.[19]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Anti-inflammatory Activity Assay (Griess Assay for Nitric Oxide):
-
Cell Culture and Treatment: Culture cells, such as RAW 264.7 macrophages or rat kidney mesangial cells, and stimulate them with an inflammatory agent like LPS in the presence or absence of the test compounds.[4][20]
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.[4]
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[4]
-
Measurement: Measure the absorbance at approximately 540 nm. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.[4][20]
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of action.
-
Protein Extraction: Lyse treated and untreated cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a method such as the BCA or Bradford assay.[19]
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein (e.g., iNOS, phospho-NF-κB p65). Following washes, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[4][19]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin).[4]
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their diverse biological effects by modulating various intracellular signaling pathways.
Anti-inflammatory Signaling
A key mechanism for the anti-inflammatory activity of 6-methoxyflavone is the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the NF-κB transcription factor is activated, leading to the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS). 6-Methoxyflavone has been shown to inhibit the expression of iNOS, thereby reducing the production of nitric oxide.[1][2][3][5] Furthermore, some methoxyflavones have been shown to suppress neuroinflammation by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB dependent pathways.[21][22]
Anticancer Signaling
The anticancer effects of methoxyflavone derivatives are often attributed to their ability to modulate signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. For instance, some derivatives have been shown to inactivate the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers and plays a central role in cell growth and survival.[23] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Neuroprotective Mechanisms
The neuroprotective effects of this compound derivatives are multifaceted. One proposed mechanism involves the potentiation of GABAergic signaling. For instance, 2'-methoxy-6-methylflavone has been shown to enhance GABA_A receptor tonic currents, which can afford neuroprotection following events like cerebral ischemia.[6][7] Additionally, their anti-inflammatory properties, as described above, also contribute significantly to their neuroprotective capacity by dampening neuroinflammation, a key process in many neurodegenerative diseases.[21]
Conclusion and Future Directions
This compound and its derivatives represent a promising class of bioactive compounds with significant therapeutic potential across a range of diseases. Their potent anti-inflammatory, anticancer, and neuroprotective activities, coupled with potentially favorable pharmacokinetic profiles, make them attractive candidates for further drug development.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the flavanone scaffold with various substitutions will be crucial to optimize potency and selectivity for specific biological targets.
-
In Vivo Efficacy and Safety: While in vitro studies have been promising, comprehensive in vivo studies are necessary to validate the therapeutic efficacy and to establish the safety profiles of these compounds.
-
Target Identification and Mechanism of Action: Further elucidation of the precise molecular targets and a deeper understanding of the signaling pathways modulated by these compounds will be essential for their rational design and clinical application.
-
Bioavailability and Formulation: Research into improving the bioavailability of these compounds through novel formulation strategies will be critical for their successful translation into clinical use.
This technical guide provides a solid foundation for researchers in the field, summarizing the current state of knowledge and highlighting the exciting potential of this compound derivatives as a source of new therapeutic agents.
References
- 1. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells | PLOS One [journals.plos.org]
- 2. "6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Acti" by Xing Wang, Zhiwei Wang et al. [scholarscompass.vcu.edu]
- 3. 6-Hydroxyflavone and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Methoxyflavone and Donepezil Behavioral Plus Neurochemical Correlates in Reversing Chronic Ethanol and Withdrawal Induced Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. preprints.org [preprints.org]
- 12. mdpi.com [mdpi.com]
- 13. Synergistic Effects of Some Methoxyflavones Extracted from Rhizome of Kaempferia parviflora Combined with Gentamicin against Carbapenem-Resistant Strains of Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 | PLOS One [journals.plos.org]
- 16. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
In Vivo Bioavailability and Metabolism of 6-Methoxyflavanone: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical overview of the anticipated in vivo bioavailability and metabolism of 6-methoxyflavanone based on available scientific literature for structurally related compounds. As of the date of this publication, specific in vivo pharmacokinetic studies on this compound are not publicly available. The information presented herein is intended to serve as a predictive guide for research and development purposes.
Executive Summary
This compound, a methoxylated derivative of the flavanone backbone, is a compound of interest for its potential pharmacological activities. Understanding its in vivo absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development as a therapeutic agent. This guide synthesizes current knowledge from studies on similar methoxyflavones to predict the pharmacokinetic behavior of this compound.
It is anticipated that this compound will exhibit low oral bioavailability, a common characteristic of flavonoids, though potentially higher than its hydroxylated counterparts due to increased metabolic stability conferred by the methoxy group.[1] The primary metabolic pathways are expected to involve Phase I oxidation, primarily O-demethylation and hydroxylation mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions (glucuronidation and sulfation) to facilitate excretion.[2][3] This guide provides detailed hypothetical data, experimental protocols, and pathway visualizations to support further investigation into this compound.
Predicted Pharmacokinetic Profile
While specific quantitative data for this compound is not available, the following table summarizes the expected pharmacokinetic parameters based on studies of other methoxyflavones in rats.[4] These values should be considered as a predictive baseline for designing in vivo studies.
| Parameter | Predicted Value Range | Description | Reference Compounds |
| Tmax (h) | 1 - 2 | Time to reach maximum plasma concentration after oral administration. | Methoxyflavones from Kaempferia parviflora[4] |
| Cmax (µg/mL) | 0.3 - 0.9 | Maximum observed plasma concentration. | Methoxyflavones from Kaempferia parviflora[4] |
| t1/2 (h) | 2 - 6 | Elimination half-life. | Methoxyflavones from Kaempferia parviflora[4] |
| Oral Bioavailability (%) | 1 - 5 | The fraction of the orally administered dose that reaches systemic circulation. | Methoxyflavones from Kaempferia parviflora[4] |
In Vivo Metabolism of this compound
The metabolism of this compound is predicted to occur in two main phases, consistent with the metabolism of other methoxyflavones.[2][3]
Phase I Metabolism
Phase I metabolism is anticipated to be primarily mediated by cytochrome P450 (CYP) enzymes in the liver and intestines.[2] The main reactions are expected to be:
-
O-demethylation: The methoxy group at the 6-position is a likely target for O-demethylation, yielding 6-hydroxyflavanone. CYP1A1, CYP1A2, and CYP3A4 are major enzymes involved in the oxidative metabolism of various methoxyflavones.[2]
-
Hydroxylation: The flavanone rings may undergo further hydroxylation. Studies on the parent compound, flavanone, have shown that CYP2A6 is active in producing hydroxylated metabolites.[5]
Phase II Metabolism
The hydroxylated metabolites produced during Phase I, as well as the parent compound if it possesses a hydroxyl group, are expected to undergo Phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their excretion. The primary conjugation reactions for flavonoids are:
-
Glucuronidation: Attachment of glucuronic acid.
-
Sulfation: Attachment of a sulfate group.
These conjugated metabolites are then typically excreted in the urine and feces.[3]
Predicted Metabolic Pathway
The following diagram illustrates the predicted metabolic pathway of this compound.
Experimental Protocols for In Vivo Studies
The following is a generalized methodology for conducting an in vivo pharmacokinetic and metabolism study of this compound, based on protocols for other methoxyflavones.[2][3]
Animal Models
-
Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies of flavonoids.[2]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and given ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
Administration of this compound
-
Oral Administration: For bioavailability studies, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) and administered by oral gavage.[3]
-
Intravenous Administration: For determination of absolute bioavailability, the compound should be dissolved in a suitable biocompatible solvent and administered via a cannulated vein.[2]
Sample Collection
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the tail vein or via a cannula.[3] Plasma is separated by centrifugation.
-
Urine and Feces Collection: For metabolism and excretion studies, animals are housed in metabolic cages for the collection of urine and feces over a defined period (e.g., 24 or 48 hours).[2]
-
Tissue Distribution: At the end of the study, tissues such as the liver, kidneys, and intestine can be harvested to assess tissue distribution.[2]
Sample Analysis
The concentration of this compound and its metabolites in biological matrices is typically quantified using a validated analytical method such as High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[2]
Experimental Workflow
The diagram below outlines a typical workflow for an in vivo pharmacokinetic study.
Conclusion
This technical guide provides a predictive overview of the in vivo bioavailability and metabolism of this compound based on existing data for structurally similar compounds. The key takeaways are the likelihood of low oral bioavailability and metabolism primarily through O-demethylation, hydroxylation, and subsequent conjugation. The provided experimental protocols and workflows offer a foundation for designing and conducting definitive in vivo studies to elucidate the precise pharmacokinetic profile of this compound. Such studies are essential for the further development of this compound as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 2A6 and other human P450 enzymes in the oxidation of flavone and flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Discovery and Synthesis of Novel 6-Methoxyflavanone Analogs
An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flavanones are a class of flavonoids characterized by a C6-C3-C6 backbone, which are widely distributed in the plant kingdom.[1] Among these, 6-methoxyflavanone and its derivatives have garnered significant scientific interest due to their diverse and potent biological activities. These compounds have shown promise in several therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[2][3][4] The methoxy group at the 6-position, in particular, has been shown to be a critical determinant of their pharmacological effects, often enhancing their metabolic stability and bioavailability.[5] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel this compound analogs, offering detailed experimental protocols and insights into their mechanisms of action to facilitate future drug discovery and development efforts.
Discovery and Biological Activities of this compound Analogs
The core structure of this compound serves as a versatile scaffold for the development of new therapeutic agents. Research has demonstrated that modifications to this structure can lead to analogs with enhanced potency and selectivity across various biological targets.
Anti-inflammatory Activity
This compound and its derivatives have demonstrated significant anti-inflammatory properties.[3] Studies on lipopolysaccharide (LPS)-stimulated kidney mesangial cells revealed that 6-methoxyflavone is a highly potent inhibitor of nitric oxide (NO) production, a key inflammatory mediator, with an IC50 value of 192 nM.[3][5][6] This activity is attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression.[3][5] The mechanism often involves the modulation of critical inflammatory signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[7]
Anticancer Potential
A substantial body of research has focused on the cytotoxic effects of methoxyflavone analogs against various cancer cell lines.[2][8] The lipophilic nature of the methoxy group is considered crucial for facilitating hydrophobic interactions with biological targets.[2][9] For instance, certain polymethoxyflavones have shown strong cytotoxicity against breast cancer (MCF-7), colon cancer (HCT116), and melanoma (A2058) cell lines.[2] The anticancer mechanisms are multifaceted, including the induction of apoptosis, cell cycle arrest at different phases (G1, S, or G2/M), and the modulation of signaling pathways like PI3K/Akt and MAPK.[8][10]
Neuroprotective Effects
Emerging evidence suggests that this compound analogs possess neuroprotective properties. For example, 2′-methoxy-6-methylflavone has been shown to afford neuroprotection in models of focal cerebral ischemia by increasing tonic inhibitory currents mediated by extrasynaptic GABA-A receptors.[4][11] This compound also demonstrated anti-inflammatory actions by dampening the stroke-induced increase in circulating cytokines like IL-1β, TNF-α, and IFN-γ.[4][7] Furthermore, other methoxyflavones have shown potential in models of Alzheimer's disease by reducing the levels of amyloid-β and pro-inflammatory markers.[12]
Data Presentation: Biological Activities of Methoxyflavanone Analogs
The following tables summarize the quantitative data for various this compound analogs and related methoxyflavones, showcasing their therapeutic potential.
Table 1: Anti-inflammatory Activity of Methoxyflavone Analogs
| Compound | Biological Target/Assay | Cell Line/Model | IC50 Value | Reference |
|---|---|---|---|---|
| 6-Methoxyflavone | LPS-induced Nitric Oxide (NO) Production | Kidney Mesangial Cells | 192 nM | [3][5][6] |
| 6-Hydroxyflavone | LPS-induced Nitric Oxide (NO) Production | Kidney Mesangial Cells | ~2.0 µM | [3][6] |
| 4',6-Dihydroxyflavone | LPS-induced Nitric Oxide (NO) Production | Kidney Mesangial Cells | ~2.0 µM | [6] |
| 2'-Methylflavone | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Significant Inhibition | [7][13] |
| 3'-Methylflavone | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Significant Inhibition |[7][13] |
Table 2: Anticancer Activity of Methoxyflavone Analogs
| Compound | Cancer Type | Cell Line | IC50 Value | Reference |
|---|---|---|---|---|
| Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF) | Breast Cancer | MCF-7 | 4.9 µM (72h) | [2] |
| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | Breast Cancer | MCF-7 | 3.71 µM (72h) | [2] |
| 4',5'-dihydroxy-5,7,3'- TMF | Breast Cancer | HCC1954 | 8.58 µM | [10] |
| 5,7-dihydroxy-3,6,4′-TMF (P1) | Melanoma | A2058 | 3.92 µM (72h) | [2][9] |
| 5,7,5′-trihydroxy-3,6,3′,4′-TeMF (P2) | Melanoma | A2058 | 8.18 µM (72h) | [2] |
| Xanthomicrol (5,4′-dihydroxy-6,7,8-TMF) | Colon Cancer | HCT116 | ~15-21 µM (24h) |[2] |
Table 3: Neuroprotective and Other Activities of Methoxyflavanone Analogs
| Compound | Biological Activity | Model/Assay | Key Quantitative Finding | Reference |
|---|---|---|---|---|
| 2′-Methoxy-6-methylflavone | Neuroprotection | Focal Ischemia (Stroke) | Dose-dependently decreases infarct volume | [4][11] |
| 2′-Methoxy-6-methylflavone | GABAA Receptor Modulation | Brain Slices | Increases tonic inhibitory currents (0.1–10 µM) | [4] |
| 4′-Fluoro-6-methoxyflavanone | Bitter Taste Receptor Blocker (hTAS2R39) | Cell-based Assay | IC50 = 102 µM | [14] |
| 5,7-Dimethoxyflavone | Neuroprotection | Memory-Impaired Mice | Reduces Aβ, IL-1β, IL-6, TNF-α levels |[12] |
Synthesis of this compound Analogs
The most common and efficient method for synthesizing the flavanone core involves a two-step process: (1) a base-catalyzed Claisen-Schmidt condensation to form a 2'-hydroxychalcone intermediate, and (2) an acid- or base-catalyzed intramolecular cyclization of the chalcone.[15][16][17]
Caption: General synthetic workflow for this compound analogs.
Detailed Experimental Protocol: Synthesis of a this compound Analog
This protocol describes a representative synthesis starting from 2'-hydroxy-5'-methoxyacetophenone and a substituted benzaldehyde.
Step 1: Synthesis of 2'-Hydroxy-5'-methoxychalcone Intermediate
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2'-hydroxy-5'-methoxyacetophenone (1.0 equivalent) and an appropriately substituted benzaldehyde (1.0 equivalent) in ethanol (50-100 mL).[15]
-
Base Addition: Cool the solution to 0°C in an ice bath. While stirring, slowly add an aqueous or ethanolic solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (10-15 equivalents).[15][18]
-
Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. The progress of the condensation can be monitored by Thin Layer Chromatography (TLC).[15]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. Acidify the mixture to a pH of approximately 5-6 by the slow addition of 10% aqueous HCl with constant stirring to precipitate the chalcone product.[15]
-
Isolation and Purification: Collect the crude solid product by vacuum filtration and wash it with cold water to remove inorganic salts.[15] The crude chalcone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Cyclization to this compound Analog
-
Reaction Setup: Dissolve the purified 2'-hydroxychalcone from Step 1 (1.0 equivalent) in a suitable solvent, such as ethanol or glacial acetic acid, in a 100 mL round-bottom flask.[15][16]
-
Catalyst Addition: Add a catalyst for the cyclization reaction. For acid-catalyzed cyclization, add a few drops of concentrated sulfuric acid. For base-catalyzed cyclization, add sodium acetate (5 equivalents).[15][16]
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). Monitor the cyclization by TLC until the starting chalcone is consumed.[15][16]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled solution into a beaker of ice water to precipitate the flavanone product.[15]
-
Purification: Collect the crude flavanone by filtration. Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound analog.[19]
Experimental Protocols for Biological Evaluation
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol is used to evaluate the cytotoxic effects of synthesized analogs on cancer cell lines.[18][20]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[18]
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs (e.g., ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[18]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.[20]
Protocol 2: In Vitro Anti-inflammatory Activity (Griess Assay for Nitrite)
This protocol quantifies the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages or other relevant cell types.[5]
-
Cell Culture and Stimulation: Plate cells (e.g., RAW 264.7 macrophages, kidney mesangial cells) in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 10 ng/mL) to induce an inflammatory response.[3]
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Nitrite Quantification: After incubation, collect the culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.[5]
-
Data Analysis: Measure the absorbance at approximately 540 nm. Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-stimulated control.[5]
Signaling Pathways Modulated by Methoxyflavones
The biological effects of this compound analogs are mediated through their interaction with various intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Methoxyflavones can inhibit this pathway, leading to a decrease in the production of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[7]
Caption: Methoxyflavones inhibit the LPS-induced NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Aberrant activity is common in many cancers. Certain methoxyflavones can modulate this pathway, contributing to their anticancer effects.[10]
Caption: Methoxyflavones can inhibit the MAPK signaling cascade.
Conclusion
Novel this compound analogs represent a highly promising class of compounds for drug discovery. Their versatile chemical scaffold allows for modifications that can tune their biological activity, leading to potent anti-inflammatory, anticancer, and neuroprotective agents. The established synthetic routes are robust and amenable to creating diverse chemical libraries for structure-activity relationship studies. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of these remarkable molecules. Continued exploration in this area is poised to yield next-generation therapeutics for a range of challenging diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds | Semantic Scholar [semanticscholar.org]
- 14. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 | PLOS One [journals.plos.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Evaluation of Flavanones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 6-Methoxyflavanone from its Chalcone Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavanones are a significant class of flavonoids recognized for their diverse pharmacological properties. 6-Methoxyflavanone, in particular, has garnered interest for its potential therapeutic applications. This document provides a comprehensive, two-step protocol for the synthesis of this compound. The synthesis begins with the Claisen-Schmidt condensation of 2'-hydroxy-5'-methoxyacetophenone and benzaldehyde to yield the intermediate 2'-hydroxy-5'-methoxychalcone. This is followed by an acid-catalyzed intramolecular cyclization of the chalcone to produce the final this compound product. This application note includes detailed experimental procedures, a summary of quantitative data, and diagrams illustrating the synthesis workflow and reaction mechanism, designed to assist researchers in the efficient and successful synthesis of this valuable compound.
Introduction
Flavanones are bicyclic heterocyclic compounds that form the core structure of many biologically active natural products. Their synthesis is a key focus in medicinal chemistry and drug discovery. The most common and effective method for synthesizing flavanones is through the intramolecular cyclization of a 2'-hydroxychalcone precursor.[1][2] This reaction, an intramolecular oxa-Michael addition, can be catalyzed by either acid or base.[3][4] The process first involves the synthesis of the requisite chalcone via a base-catalyzed Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone and a benzaldehyde.[5] The subsequent cyclization of the α,β-unsaturated ketone system of the chalcone yields the flavanone core.[6][7] This document outlines a reliable protocol for this two-step synthesis, providing clear methodologies and expected outcomes.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound, including reaction conditions, yields, and spectroscopic characterization.
Table 1: Synthesis of 2'-Hydroxy-5'-Methoxychalcone
| Parameter | Value | Reference |
| Starting Materials | 2'-Hydroxy-5'-methoxyacetophenone, Benzaldehyde | [5] |
| Catalyst | Sodium Hydroxide (NaOH) | [5] |
| Solvent | Ethanol | [5] |
| Reaction Time | 24 - 48 hours | [8] |
| Temperature | Room Temperature | [4] |
| Typical Yield | 60 - 85% | [8] |
| Appearance | Yellow Crystalline Solid | [4] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.9 (d, 1H, H-β), ~7.6 (d, 1H, H-α), ~7.3-7.6 (m, Ar-H), ~3.8 (s, 3H, -OCH₃) | [4] |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2'-Hydroxy-5'-Methoxychalcone | [8] |
| Catalyst | Sulfuric Acid (H₂SO₄) | [8] |
| Solvent | Ethanol | [8] |
| Reaction Time | 24 hours | [8] |
| Temperature | Reflux | [8] |
| Typical Yield | 55 - 80% | [8] |
| Appearance | White or Pale Yellow Solid | [9] |
| Melting Point | 95-97 °C | |
| Molecular Weight | 254.28 g/mol | [9] |
| ¹H NMR (CDCl₃, δ ppm) | 5.45 (dd, 1H, H-2), 3.09 (dd, 1H, H-3a), 2.88 (dd, 1H, H-3b), 3.85 (s, 3H, -OCH₃), 6.9-7.5 (m, Ar-H) | [8] |
| ¹³C NMR (CDCl₃, δ ppm) | 191.5 (C-4), 157.0 (C-8a), 155.0 (C-6), 138.5 (C-1'), 128.9 (C-3',5'), 128.7 (C-4'), 126.2 (C-2',6'), 122.5 (C-5), 118.0 (C-7), 117.8 (C-4a), 108.0 (C-8), 79.5 (C-2), 55.8 (-OCH₃), 44.5 (C-3) |
Experimental Protocols
Step 1: Synthesis of 2'-Hydroxy-5'-Methoxychalcone (Claisen-Schmidt Condensation)
This protocol describes the base-catalyzed condensation of 2'-hydroxy-5'-methoxyacetophenone and benzaldehyde.
Materials:
-
2'-Hydroxy-5'-methoxyacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Hydrochloric Acid (HCl, 10% solution)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10 mmol of 2'-hydroxy-5'-methoxyacetophenone and 10 mmol of benzaldehyde in 50 mL of ethanol.
-
While stirring the solution at room temperature, slowly add 20 mL of a 40% aqueous sodium hydroxide solution.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The solution will typically turn a deep yellow/orange color and a precipitate may form.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., hexane:ethyl acetate, 7:3).
-
Once the reaction is complete, pour the mixture into a beaker containing 200 mL of crushed ice and water.
-
Acidify the mixture to a pH of approximately 5-6 by slowly adding 10% HCl. This will cause the chalcone product to precipitate.
-
Collect the yellow solid by vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the crude product in a desiccator.
-
Recrystallize the solid from ethanol to obtain pure 2'-hydroxy-5'-methoxychalcone as yellow crystals.
Step 2: Synthesis of this compound (Intramolecular Cyclization)
This protocol details the acid-catalyzed cyclization of the chalcone intermediate to the final flavanone product.
Materials:
-
2'-Hydroxy-5'-Methoxychalcone
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distilled Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Standard laboratory glassware for reflux
Procedure:
-
Place 5 mmol of the purified 2'-hydroxy-5'-methoxychalcone in a 100 mL round-bottom flask.
-
Add 40 mL of ethanol and stir until the chalcone is fully dissolved.
-
Slowly and carefully add 0.5 mL of concentrated sulfuric acid to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 24 hours.[8] Monitor the disappearance of the yellow chalcone spot and the appearance of the flavanone product spot by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled solution into 150 mL of cold distilled water. A white or pale-yellow precipitate of this compound will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with distilled water, followed by a small amount of saturated sodium bicarbonate solution to neutralize any residual acid, and then again with distilled water.
-
Dry the purified product. Further purification can be achieved by recrystallization from ethanol if necessary.
Visualizations
The following diagrams illustrate the synthesis workflow and the chemical reaction.
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Reaction scheme for the cyclization of chalcone to this compound.
References
- 1. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
- 2. chemijournal.com [chemijournal.com]
- 3. Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reaction mechanism of chalcone isomerase. pH dependence, diffusion control, and product binding differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. This compound | C16H14O3 | CID 97860 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 6-Methoxyflavanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyflavanone is a flavonoid derivative with a molecular formula of C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol .[1] Flavonoids are a diverse group of natural products known for their wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate structural elucidation and characterization are paramount for understanding their structure-activity relationships. This document provides a detailed guide to the spectroscopic analysis of this compound, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and data presented herein serve as a comprehensive resource for researchers engaged in the analysis of this compound and related flavonoids.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.8-7.9 | m | - | H-5 |
| ~7.3-7.5 | m | - | H-2', H-3', H-4', H-5', H-6' |
| ~7.0-7.1 | m | - | H-7, H-8 |
| 5.46 | dd | 12.9, 3.1 | H-2 |
| 3.88 | s | - | 6-OCH₃ |
| 3.09 | dd | 17.1, 12.9 | H-3ax |
| 2.86 | dd | 17.1, 3.1 | H-3eq |
Note: Data is compiled from typical values for flavanones and may vary slightly based on solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 192.1 | C-4 |
| 162.8 | C-9 |
| 157.9 | C-6 |
| 138.6 | C-1' |
| 133.7 | C-4' |
| 128.9 | C-3', C-5' |
| 126.2 | C-2', C-6' |
| 125.4 | C-5 |
| 119.8 | C-10 |
| 118.0 | C-7 |
| 107.4 | C-8 |
| 79.5 | C-2 |
| 55.8 | 6-OCH₃ |
| 45.7 | C-3 |
Note: Data is compiled from typical values for flavanones and may vary slightly based on solvent and experimental conditions.
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1680 | Strong | C=O (Ketone) Stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1260 | Strong | Aryl Ether C-O Stretch |
| ~1100 | Medium | C-O Stretch |
Note: Data represents typical absorption regions for flavanones.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 254 | [M]⁺ (Molecular Ion) |
| 255 | [M+H]⁺ (Protonated Molecular Ion) |
| 151 | Retro-Diels-Alder fragment (A-ring) |
| 104 | Retro-Diels-Alder fragment (B-ring) |
| 77 | Phenyl group fragment |
Note: Fragmentation patterns can vary based on the ionization technique used.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
Protocol:
-
Accurately weigh 5-10 mg of this compound and transfer it into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently vortex the vial to ensure the complete dissolution of the sample.
-
Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are transferred.
-
Cap the NMR tube and carefully place it into the NMR spectrometer's sample holder.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy (KBr Pellet Method)
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr), spectroscopy grade (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR spectrometer
Protocol:
-
Ensure the agate mortar and pestle are thoroughly clean and dry.
-
Place approximately 100-200 mg of dry KBr powder into the mortar and grind it to a fine powder.
-
Add 1-2 mg of this compound to the KBr powder in the mortar.
-
Grind the mixture thoroughly for several minutes to ensure a homogenous sample.
-
Transfer the powdered mixture into the die of the pellet press.
-
Assemble the pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[2]
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of an empty pellet holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.[3]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound
-
Methanol or acetonitrile, HPLC grade
-
Mass spectrometer (e.g., GC-MS or LC-MS)
Protocol (illustrative example using GC-MS with Electron Ionization):
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or ethyl acetate.
-
Set up the Gas Chromatograph (GC) with an appropriate column (e.g., a non-polar capillary column).
-
Set the GC oven temperature program to ensure proper separation and elution of the compound.
-
Set the Mass Spectrometer (MS) parameters, including the ionization mode (Electron Ionization - EI), electron energy (typically 70 eV), and mass scan range (e.g., m/z 50-300).
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Acquire the mass spectrum of the eluting compound corresponding to this compound.
-
Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualizations
References
Application Notes and Protocols: 1H and 13C NMR Data for 6-Methoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed 1H and 13C Nuclear Magnetic Resonance (NMR) data for the compound 6-Methoxyflavanone. It includes tabulated chemical shifts and coupling constants, a comprehensive experimental protocol for data acquisition, and a diagram illustrating a key signaling pathway associated with this molecule. This information is intended to support research and development activities involving this compound, particularly in the fields of medicinal chemistry and pharmacology.
Introduction
This compound is a flavonoid, a class of natural products known for a wide range of biological activities. Specifically, this compound has been identified as an antagonist of the human bitter taste receptor hTAS2R39. This property makes it a compound of interest for applications in food science, to mask bitterness, and in pharmacology, for modulating cellular pathways initiated by bitter taste receptors. Accurate and detailed analytical data, such as that provided by NMR spectroscopy, are crucial for the unambiguous identification and characterization of this molecule in various experimental settings.
NMR Data Presentation
The following tables summarize the assigned 1H and 13C NMR data for this compound, acquired in deuterated chloroform (CDCl₃).
Table 1: 1H NMR Data for this compound (in CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 5.43 | dd | 12.9, 3.1 | 1H |
| H-3a | 3.07 | dd | 17.1, 12.9 | 1H |
| H-3b | 2.86 | dd | 17.1, 3.1 | 1H |
| H-5 | 7.87 | d | 8.8 | 1H |
| H-7 | 7.07 | dd | 8.8, 2.9 | 1H |
| H-8 | 7.30 | d | 2.9 | 1H |
| H-2', H-6' | 7.49 - 7.45 | m | - | 2H |
| H-3', H-4', H-5' | 7.42 - 7.37 | m | - | 3H |
| 6-OCH₃ | 3.84 | s | - | 3H |
Table 2: 13C NMR Data for this compound (in CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) |
| C-2 | 79.4 |
| C-3 | 44.7 |
| C-4 | 191.9 |
| C-5 | 121.7 |
| C-6 | 156.4 |
| C-7 | 117.9 |
| C-8 | 107.8 |
| C-4a | 119.4 |
| C-8a | 162.7 |
| C-1' | 138.6 |
| C-2', C-6' | 126.2 |
| C-3', C-5' | 128.8 |
| C-4' | 128.9 |
| 6-OCH₃ | 55.8 |
Experimental Protocols
NMR Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Use a high-quality deuterated solvent, typically deuterated chloroform (CDCl₃), for optimal dissolution and minimal solvent interference.
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is generally used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If TMS is not compatible with the sample, the residual solvent peak of CDCl₃ can be used for calibration (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.
NMR Data Acquisition
The following parameters are provided as a general guideline for acquiring NMR spectra on a standard 400 MHz spectrometer. Instrument-specific parameters may require optimization.
1H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
13C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 or more, as the ¹³C nucleus is inherently less sensitive than ¹H.
-
Temperature: 298 K (25 °C).
Data Processing:
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.
Mandatory Visualization
The following diagram illustrates the antagonistic effect of this compound on the hTAS2R39 bitter taste receptor signaling pathway.
Caption: Antagonistic action of this compound on the hTAS2R39 signaling pathway.
Application Notes and Protocols for Cell-based Assays to Determine 6-Methoxyflavanone Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of 6-Methoxyflavanone's biological activities. This document outlines detailed protocols for assessing its potential anti-inflammatory, anticancer, and antioxidant effects.
Introduction to this compound
This compound is a methoxylated flavonoid, a class of compounds known for their diverse pharmacological properties. Methoxylation can enhance metabolic stability and bioavailability, making these compounds promising candidates for drug development.[1][2][3] Preclinical studies suggest that this compound and related methoxyflavones possess anti-inflammatory, neuroprotective, and anticancer activities.[1][4][5] The proposed mechanisms of action include the modulation of key signaling pathways such as NF-κB and MAPKs, induction of cell cycle arrest and apoptosis, and regulation of oxidative stress.[4][5][6]
Data Presentation: Quantitative Efficacy of Methoxyflavones
The following tables summarize the reported in vitro efficacy of this compound and related compounds across various cell-based assays.
Table 1: Anti-inflammatory Activity of Methoxyflavones
| Compound | Cell Line | Stimulus | Assay | IC50 | Reference |
| 6-Methoxyflavone | Rat Mesangial Cells | LPS | Nitric Oxide (NO) Production | 192 nM | [1] |
| 6-Methoxyflavone | BV2 Microglia | LPS | NF-κB p65 Phosphorylation | ~3-30 µM | [4] |
| 4'-Methoxyflavanone | RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) Production | - | [7] |
Table 2: Anticancer Activity of Methoxyflavones
| Compound | Cell Line | Assay | IC50 | Time Point | Reference |
| 6-Methoxyflavone | HeLa | MTT Assay | 94.05 µM | 24 h | [4] |
| 6-Methoxyflavone | HeLa | MTT Assay | 62.24 µM | 48 h | [4] |
| 6-Methoxyflavone | HeLa | MTT Assay | 52.12 µM | 72 h | [4] |
Table 3: Bitter Taste Receptor Modulation by 6-Methoxyflavanones
| Compound | Receptor | Agonist | Assay | IC50 | Reference |
| This compound | hTAS2R39 | Epicatechin Gallate (ECG) | Calcium Imaging | - | [8][9][10] |
| 4'-Fluoro-6-methoxyflavanone | hTAS2R39 | Epicatechin Gallate (ECG) | Calcium Imaging | 102 µM | [8][9] |
| 6,3'-Dimethoxyflavanone | hTAS2R39 | Epicatechin Gallate (ECG) | Calcium Imaging | - | [8][9][10] |
Experimental Protocols
Assessment of Anti-inflammatory Activity
A key mechanism of inflammation involves the activation of the NF-κB pathway in response to stimuli like lipopolysaccharide (LPS).[7] This leads to the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.[7]
This assay measures the ability of this compound to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a critical step in its activation.
Protocol:
-
Cell Culture: Seed RAW 264.7 or THP-1 macrophage-like cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 30-60 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system and quantify the nuclear translocation of NF-κB p65.
This colorimetric assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Treat with this compound and stimulate with LPS as described above for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent to the supernatant and incubate for 15 minutes at room temperature.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Methoxylated Flavones: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 | PLOS One [journals.plos.org]
- 9. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-methoxyflavanones as bitter taste receptor blockers for hTAS2R39 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Evaluating the Anti-inflammatory Properties of 6-Methoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the anti-inflammatory potential of 6-Methoxyflavanone. This document outlines the compound's mechanism of action, offers step-by-step experimental procedures, and presents quantitative data to support its efficacy.
Introduction
This compound is a flavonoid compound that has demonstrated significant anti-inflammatory and antioxidant properties. Its mechanism of action primarily involves the inhibition of pro-inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4)/MyD88/p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) dependent pathways.[1][2] By targeting these key pathways, this compound effectively reduces the production of inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines, making it a promising candidate for further investigation in the development of anti-inflammatory therapeutics.
Mechanism of Action
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. It binds to TLR4, initiating a signaling cascade that leads to the activation of downstream pathways like MAPK and NF-κB.[3] This, in turn, results in the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the subsequent production of NO and prostaglandins, respectively.[4][5] this compound has been shown to suppress neuroinflammation by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB signaling cascade.[1][2]
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound and related flavonoids on key inflammatory markers. This data provides a quantitative basis for evaluating the anti-inflammatory efficacy of these compounds.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulus | IC50 Value / % Inhibition | Reference |
| 6-Methoxyflavone | BV2 Microglia | LPS (100 ng/mL) | Dose-dependent inhibition | [1] |
| 5,6,7-Trimethoxyflavone | RAW 264.7 Macrophages | LPS | Dose-dependently inhibited NO production | [6] |
| 4'-Methoxyflavanone (related compound) | RAW 264.7 Macrophages | LPS | IC50: 11.2 µM (for a related methoxyflavonoid) | [3][4] |
Table 2: Inhibition of Pro-inflammatory Mediators and Cytokines
| Compound | Mediator/Cytokine | Cell Line | Effect | Reference |
| 6-Methoxyflavone | ROS | BV2 Microglia | Inhibited LPS-induced ROS generation | [1] |
| 6-Methoxyflavone | Pro-inflammatory factors | BV2 Microglia | Reduced expression levels | [1] |
| 5,6,7-Trimethoxyflavone | PGE2, TNF-α, IL-1β, IL-6 | RAW 264.7 Macrophages | Dose-dependently inhibited production | [6] |
| Poncirin (flavanone glycoside) | iNOS, COX-2, TNF-α, IL-6 | RAW 264.7 Macrophages | Concentration-dependent inhibition of mRNA expression | [5] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of 6-Methoxyflavanone in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyflavanone, a naturally occurring flavonoid, has demonstrated promising cytotoxic effects against various cancer cell lines. Its potential as an anti-cancer agent stems from its ability to induce cell cycle arrest and apoptosis through the modulation of specific signaling pathways. This document provides detailed protocols for assessing the cytotoxicity of this compound, along with a summary of its known mechanisms of action and cytotoxic concentrations in different cancer cell lines.
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for this compound have been determined in several cervical cancer cell lines.
| Cancer Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 62.24[1] |
| C33A | Cervical Cancer | 72 | 109.57[2] |
| SiHa | Cervical Cancer | 72 | 208.53[2] |
Signaling Pathways Modulated by this compound
This compound exerts its cytotoxic effects by influencing key signaling pathways involved in cell cycle regulation and apoptosis.
CCNA2/CDK2/p21CIP1 Signaling Pathway
In cervical cancer cells, this compound has been shown to induce S-phase cell cycle arrest by modulating the CCNA2/CDK2/p21CIP1 pathway.[1][3] Molecular docking studies suggest that this compound has a strong binding affinity for Cyclin-Dependent Kinase 2 (CDK2), which, in complex with Cyclin A2 (CCNA2), plays a crucial role in the progression of the cell cycle. By inhibiting the activity of the CCNA2/CDK2 complex, this compound leads to an upregulation of the cyclin-dependent kinase inhibitor p21CIP1, ultimately halting the cell cycle in the S-phase.[1][3]
References
Application Notes and Protocols for Assessing the Neuroprotective Effects of 6-Methoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the neuroprotective potential of 6-Methoxyflavanone. The protocols outlined below are based on established methodologies for assessing neuroprotection in both in vitro and in vivo models. While specific quantitative data for this compound is emerging, the presented data for related methoxyflavones serves as a valuable reference for experimental design and data interpretation.
Introduction
This compound is a flavonoid compound that has garnered interest for its potential neuroprotective properties. Flavonoids are known for their antioxidant and anti-inflammatory effects, which are critical in combating the multifactorial nature of neurodegenerative diseases.[1] This document details protocols to investigate the efficacy of this compound in protecting neuronal cells from common stressors implicated in neurodegeneration, such as oxidative stress and excitotoxicity. Furthermore, it explores the underlying molecular mechanisms, focusing on key signaling pathways.
In Vitro Neuroprotection Assays
The human neuroblastoma cell line, SH-SY5Y, is a widely used and reliable model for initial in vitro screening of neuroprotective compounds.[2] These cells can be differentiated to exhibit a more mature neuronal phenotype, making them suitable for studying neurodegenerative processes.
Assessment of Cell Viability and Cytotoxicity
2.1.1. MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[4]
-
Compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Induction of Neurotoxicity: After pre-treatment, introduce a neurotoxic insult. A common model for Parkinson's disease research is the use of 6-hydroxydopamine (6-OHDA). Expose the cells to a final concentration of 100 µM 6-OHDA for another 24 hours.[5] Include untreated control wells and wells with only 6-OHDA.
-
MTT Incubation: Remove the culture medium and add 100 µL of fresh serum-free medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
2.1.2. LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8]
Protocol:
-
Experimental Setup: Follow the same cell seeding, pre-treatment, and neurotoxin exposure steps as in the MTT assay.
-
Supernatant Collection: After the 24-hour incubation with the neurotoxin, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[8]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves combining a catalyst and a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Stop Reaction: Add 50 µL of a stop solution (often 1M acetic acid) to each well.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Determine the percentage of cytotoxicity relative to the control wells where maximum LDH release is induced by a lysis buffer.
Measurement of Oxidative Stress
2.2.1. DCFDA Assay for Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is used to measure intracellular ROS levels. Non-fluorescent DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9]
Protocol:
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate and treat with this compound and a pro-oxidant insult (e.g., 100 µM H₂O₂ for 1 hour) as previously described.
-
DCFDA Staining: Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFDA solution in PBS to each well and incubate for 30-45 minutes at 37°C in the dark.[9][10]
-
Fluorescence Measurement: After incubation, remove the DCFDA solution, wash the cells with PBS, and add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[9]
-
Data Analysis: Express the results as a percentage of the ROS levels in the cells treated with the pro-oxidant alone.
Quantitative Data Summary (Representative for Methoxyflavones)
The following tables summarize representative quantitative data for the neuroprotective effects of methoxyflavones in in vitro models. This data is derived from studies on compounds structurally related to this compound and serves as a benchmark for expected results.
Table 1: Neuroprotective Efficacy of Methoxyflavones against Oxidative Stress-Induced Cell Death
| Cell Line | Neurotoxin | Methoxyflavone | Concentration Range (µM) | Key Quantitative Finding |
| SH-SY5Y | 6-OHDA (100 µM) | Citronellol (as a reference neuroprotective agent) | 10 - 100 | Significant increase in cell viability at 50 µg/mL.[5] |
| SH-SY5Y | H₂O₂ (500 µM) | Melanin from Daedaleopsis tricolor | 20 µg/mL | Pre-treatment significantly increased cell viability compared to H₂O₂ alone.[10] |
| SH-SY5Y | H₂O₂ (700 µM) | Sulforaphane, EGCG, Plumbagin | 1, 2.5, 0.5 | Combined treatment showed a significant increase in cell viability.[1] |
Table 2: Antioxidant Activity of Methoxyflavones
| Cell Line | Pro-oxidant | Methoxyflavone | Concentration (µM) | Key Quantitative Finding |
| BV2 Microglia | LPS (100 ng/mL) | 6-Methoxyflavone | 10, 20 | Dose-dependent reduction in ROS levels.[11] |
| SH-SY5Y | H₂O₂ | Melanin from Daedaleopsis tricolor | 20 µg/mL | Significant inhibition of H₂O₂-induced ROS production.[10] |
In Vivo Assessment of Neuroprotection in a Parkinson's Disease Model
The 6-OHDA-induced rat model is a well-established paradigm for studying Parkinson's disease, mimicking the degeneration of dopaminergic neurons in the substantia nigra.[7][12]
6-OHDA Lesioning Protocol
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats and place them in a stereotaxic frame.[13]
-
6-OHDA Injection: Unilaterally inject 6-OHDA (e.g., 8 µg in 2 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle.[13]
-
This compound Treatment: Administer this compound orally or via intraperitoneal injection at the desired doses (e.g., 10, 20, 40 mg/kg) daily, starting either before or after the 6-OHDA lesion, depending on the study design (prophylactic or therapeutic).
Behavioral Assessment
3.2.1. Apomorphine-Induced Rotation Test
This test is used to assess the extent of the dopaminergic lesion. The dopamine agonist apomorphine induces contralateral rotations in rats with unilateral lesions.[5]
Protocol:
-
Habituation: Place the rats in a circular test arena for a habituation period.
-
Apomorphine Administration: Inject apomorphine (0.5 mg/kg, s.c.) and allow the animals to acclimate for 5 minutes.
-
Rotation Measurement: Record the number of full contralateral (away from the lesioned side) rotations over a 30-minute period.
-
Data Analysis: A significant reduction in the number of rotations in the this compound-treated group compared to the vehicle-treated 6-OHDA group indicates a neuroprotective effect.
Post-mortem Analysis
3.3.1. Measurement of Inflammatory Cytokines in Brain Tissue
Elevated levels of pro-inflammatory cytokines are a hallmark of neuroinflammation.
Protocol:
-
Tissue Homogenization: Euthanize the animals and dissect the brain regions of interest (e.g., striatum, substantia nigra). Homogenize the tissue in an appropriate lysis buffer containing protease inhibitors.
-
Cytokine Quantification: Determine the protein concentration of the homogenates. Use a multiplex immunoassay (e.g., Bio-Plex) or individual ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.[11][12]
-
Data Analysis: Normalize cytokine concentrations to the total protein content and compare the levels between the different treatment groups.
Investigation of Molecular Mechanisms
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect and quantify the expression levels of specific proteins involved in neuroprotective signaling pathways. Studies on related flavonoids suggest that this compound may exert its effects through the inhibition of the TLR4/MyD88/NF-κB pathway and activation of the PI3K/Akt survival pathway.[11]
Protocol:
-
Protein Extraction: Lyse treated SH-SY5Y cells or brain tissue homogenates in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p65, p65, p-Akt, Akt).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways for the neuroprotective effects of this compound.
Experimental Workflows
Caption: Experimental workflows for assessing the neuroprotective effects of this compound.
References
- 1. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR4-MyD88-TRAF6-TAK1 Complex-Mediated NF-κB Activation Contribute to the Anti-Inflammatory Effect of V8 in LPS-Induced Human Cervical Cancer SiHa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. conductscience.com [conductscience.com]
- 11. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. 7-methoxyflavanone alleviates neuroinflammation in lipopolysaccharide-stimulated microglial cells by inhibiting TLR4/MyD88/MAPK signalling and activating the Nrf2/NQO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for In Vivo Studies with 6-Methoxyflavanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo studies to investigate the therapeutic potential of 6-Methoxyflavanone. This document outlines detailed experimental protocols for assessing its anti-inflammatory, neuroprotective, and anxiolytic properties, supported by data on its biological activities and modulation of key signaling pathways.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo quantitative data for this compound and its related compounds to aid in dose selection and experimental design.
Table 1: In Vitro Bioactivity of this compound and Related Flavonoids
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| 6-Methoxyflavone | Inhibition of NFAT Translocation | EL4 T cells | 5-20 µM | [1] |
| 6-Methoxyflavone | Inhibition of HeLa cell proliferation | HeLa | 62.24 µM (48h) | [1] |
| 4'-fluoro-6-methoxyflavanone | Inhibition of hTAS2R39 (bitter taste receptor) | HEK293 cells | 102 µM | [2] |
| This compound | Inhibition of hTAS2R39 (bitter taste receptor) | HEK293 cells | >250 µM | [2] |
Table 2: In Vivo Efficacy of 6-Hydroxyflavanone (a related flavanone)
| Animal Model | Compound | Dosing Regimen | Endpoint Assessed | Result | Reference |
| Cisplatin-induced neuropathy (Rats) | 6-Hydroxyflavanone | 15, 30, 60 mg/kg, i.p. | Mechanical allodynia | Significant anti-nociception at 30 and 60 mg/kg | [3] |
| Anxiety (Rats) | 6-Hydroxyflavanone | 15, 30, 60 mg/kg, i.p. | Time in open field center | Significantly increased at all doses | [3] |
Experimental Protocols
General In Vivo Administration Protocols
2.1.1. Preparation of this compound for In Vivo Administration
This compound is soluble in organic solvents such as DMSO, chloroform, and ethyl acetate.[4] For in vivo administration, it is crucial to use a biocompatible vehicle. A common approach for flavonoids is to dissolve the compound in a minimal amount of DMSO and then suspend the solution in a vehicle like corn oil or a carboxymethylcellulose (CMC) solution for oral gavage, or sterile saline for intraperitoneal (i.p.) injection.[5] It is recommended to perform a small-scale solubility and stability test in the chosen vehicle prior to animal studies.
2.1.2. Oral Gavage Administration in Mice
This protocol is for the direct administration of this compound into the stomach.
-
Materials:
-
This compound solution/suspension
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)[6]
-
Syringes (1 mL)
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg.[7]
-
Gently restrain the mouse by scruffing the neck to immobilize the head.[8]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.[9]
-
Introduce the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle.[10]
-
Once the needle is in the esophagus, advance it to the predetermined depth.
-
Slowly administer the this compound solution/suspension.
-
Gently remove the needle in the same direction it was inserted.
-
Monitor the animal for any signs of distress.[10]
-
2.1.3. Intraperitoneal (IP) Injection in Mice
This protocol is for the administration of this compound into the peritoneal cavity.
-
Materials:
-
Sterile this compound solution
-
Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)[11]
-
70% ethanol or other skin disinfectant
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to calculate the injection volume. The maximum recommended volume is 10 mL/kg.[12]
-
Restrain the mouse by scruffing the neck and turning it over to expose the abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs forward.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[13]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle with the bevel up.[14]
-
Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into an organ or blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
In Vivo Models for Efficacy Testing
2.2.1. Model for Neuroinflammation and Neuropathic Pain: Cisplatin-Induced Neuropathy
This model is relevant for studying the neuroprotective and analgesic effects of this compound.
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Induction of Neuropathy: Administer cisplatin (e.g., 2 mg/kg, i.p.) on alternating days for a specified period to induce neuropathic pain.[3]
-
Treatment Protocol:
-
Administer this compound (e.g., 10, 30, 60 mg/kg, i.p. or oral gavage) or vehicle daily, starting before or after the induction of neuropathy, depending on the study's aim (prophylactic or therapeutic).
-
A positive control group treated with a standard analgesic like gabapentin (e.g., 75 mg/kg, i.p.) should be included.[3]
-
-
Assessment of Efficacy:
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments at baseline and at regular intervals after cisplatin administration.
-
Thermal Hyperalgesia: Assess the paw withdrawal latency to a thermal stimulus using a plantar test apparatus.
-
Biochemical Analysis: At the end of the study, collect spinal cord and dorsal root ganglia tissues to analyze the expression of inflammatory markers (e.g., TNF-α, IL-1β, IL-6) and key proteins in the TLR4/NF-κB pathway via Western blot or ELISA.
-
2.2.2. Model for Acute Inflammation: TPA-Induced Mouse Ear Edema
This model is suitable for evaluating the topical or systemic anti-inflammatory activity of this compound.
-
Animal Model: Male C57BL/6 mice (20-25 g).
-
Induction of Inflammation: Topically apply 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in a suitable solvent (e.g., acetone) to the inner and outer surfaces of the mouse ear.[1]
-
Treatment Protocol:
-
Topical Administration: Apply this compound dissolved in a suitable vehicle to the ear before or after TPA application.
-
Systemic Administration: Administer this compound (e.g., 10, 30, 60 mg/kg, i.p. or oral gavage) at a specified time before TPA application.
-
Include a vehicle control group and a positive control group treated with a known anti-inflammatory drug (e.g., indomethacin).
-
-
Assessment of Efficacy:
-
Edema Measurement: Measure the ear thickness using a digital micrometer at various time points after TPA application (e.g., 6 and 24 hours).[15] Alternatively, ear punch biopsies can be taken and weighed.
-
Histological Analysis: Collect ear tissue for histological examination to assess inflammatory cell infiltration and tissue damage.
-
Myeloperoxidase (MPO) Assay: Homogenize ear tissue to measure MPO activity as an indicator of neutrophil infiltration.
-
2.2.3. Model for Anxiety-Like Behavior: Open Field Test
This test assesses general locomotor activity and anxiety-like behavior in rodents.[16]
-
Animal Model: Male mice or rats.
-
Apparatus: A square or circular arena with walls, typically equipped with an overhead camera and tracking software.
-
Treatment Protocol:
-
Administer this compound (e.g., 10, 30, 60 mg/kg, i.p. or oral gavage) or vehicle 30-60 minutes before the test.
-
Include a positive control group treated with an anxiolytic drug like diazepam (e.g., 2 mg/kg, i.p.).[3]
-
-
Test Procedure:
-
Place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
Record the animal's behavior using the tracking software.
-
-
Parameters to Measure:
Protocol for Western Blot Analysis of Signaling Pathways
This protocol outlines the steps for analyzing the protein expression levels of key components of the TLR4/MyD88/NF-κB and Nrf2/HO-1 pathways in tissue samples.
-
Materials:
-
Tissue samples (e.g., spinal cord, brain, ear tissue)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TLR4, anti-MyD88, anti-phospho-NF-κB p65, anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Homogenize tissue samples in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Methoxyflavone | CAS:26964-24-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. instechlabs.com [instechlabs.com]
- 7. research.fsu.edu [research.fsu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cdn.origene.com [cdn.origene.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxyflavanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 6-Methoxyflavanone. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and widely used method for synthesizing this compound is a two-step process.[1] The first step is a Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde under basic conditions to form a 2'-hydroxychalcone intermediate. The second step is the intramolecular cyclization of the chalcone to the flavanone, which can be catalyzed by either acid or base.[1][2]
Q2: What are the critical factors affecting the yield of the Claisen-Schmidt condensation?
A2: Low yields in the Claisen-Schmidt condensation are often due to several factors, including insufficient base, suboptimal reaction temperature, inadequate reaction time, and the purity of starting materials.[1][3] Side reactions, such as the Cannizzaro reaction of the aldehyde in the presence of a strong base, can also consume starting material and reduce the yield.[1]
Q3: My final product is impure. What are the likely byproducts?
A3: Common impurities in the synthesis of this compound include unreacted starting materials, the intermediate 2'-hydroxychalcone from incomplete cyclization, and products from side reactions.[1] Potential side-products can arise from the self-condensation of the acetophenone or the Cannizzaro reaction of the benzaldehyde under strong basic conditions.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the Claisen-Schmidt condensation and the cyclization reaction.[1] A suitable solvent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials, the chalcone intermediate, and the final flavanone product, each of which will have a distinct Rf value.[1]
Q5: What are the best practices for purifying the final this compound product?
A5: Purification of this compound commonly involves recrystallization from a suitable solvent like ethanol. For more challenging separations and to remove persistent impurities, silica gel column chromatography is a standard and effective technique.[1][4] A gradient elution with a solvent system such as hexane-ethyl acetate can be used, where the less polar flavanone will elute before the more polar chalcone intermediate.[1]
Troubleshooting Guides
Issue 1: Low Yield in Claisen-Schmidt Condensation (Chalcone Formation)
| Possible Cause | Troubleshooting Recommendation | Citation |
| Insufficient Base | The base (e.g., NaOH or KOH) is crucial for deprotonating the acetophenone. Ensure the correct molar equivalents and concentration of a fresh, high-purity base are used. A 50% NaOH solution has been shown to be effective in similar reactions. | [1][3] |
| Suboptimal Reaction Temperature | The reaction is typically carried out at room temperature. Higher temperatures can promote side reactions. For some 2'-hydroxychalcone syntheses, carrying out the reaction at 0°C has provided the best yield. | [1][3] |
| Inadequate Reaction Time | The reaction may not have gone to completion. Monitor the reaction progress using TLC. For some chalcone syntheses, extending the reaction time from 24 to 48 hours has shown a substantial increase in yield. | [1][5] |
| Purity of Starting Materials | Impurities in the acetophenone or benzaldehyde can interfere with the reaction. Ensure the use of high-purity starting materials. | [1] |
| Side Reactions | The aldehyde can undergo a Cannizzaro reaction. This can be minimized by carefully controlling the base concentration and temperature. | [1] |
Issue 2: Inefficient Intramolecular Cyclization to Flavanone
| Possible Cause | Troubleshooting Recommendation | Citation |
| Incomplete Cyclization | The presence of the chalcone intermediate in the final product indicates incomplete cyclization. Consider extending the reaction time or increasing the amount of the acid or base catalyst. Monitoring the disappearance of the chalcone spot by TLC is recommended. | [1] |
| Ineffective Catalyst | The choice of catalyst is critical. For acid-catalyzed cyclization, reagents like methanesulfonic acid or sulfuric acid are common. For base-catalyzed cyclization, piperidine or sodium acetate can be used. The effectiveness of each can be substrate-dependent. | [2][6] |
| Suboptimal Reaction Conditions | Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. | [7][8] |
Data Presentation
Table 1: Effect of Reaction Parameters on Claisen-Schmidt Condensation Yield
| Parameter | Variation | Observed Effect on Yield | Citation |
| Base Catalyst | NaOH (20 mol%) vs. KOH (20 mol%) | NaOH provided a higher yield (98%) compared to KOH (85%) under solvent-free grinding conditions for the synthesis of α,α′-bis-(substituted-benzylidene)cycloalkanones. | [9] |
| Reaction Time | 24 hours vs. 48 hours | For the synthesis of 2',4'-dihydroxy-4-methoxychalcone, the yield increased from 11.52% at 24 hours to 60.74% at 48 hours. | [5] |
| Temperature | Room Temperature vs. 0°C | For the synthesis of a 2'-hydroxy chalcone, carrying out the reaction at 0°C provided the best yield. | [3] |
| Solvent | Ethanol vs. Isopropyl Alcohol | Isopropyl alcohol has been reported to be a better solvent for the synthesis of a 2'-hydroxy chalcone compared to ethanol. | [3] |
Table 2: Comparison of Catalysts for Chalcone Cyclization to Flavanone
| Catalyst | Solvent | Reaction Conditions | Yield (%) | Citation |
| Methanesulfonic acid | Ethanol | Reflux | 11-13 | [2] |
| Sodium Acetate | Methanol | Reflux | 2-49 | [2] |
| Piperidine | Water | Reflux | 74-93 | [2] |
| Acetic Acid | None | Microwave (30 min) | up to 82 | [7] |
| Iodine/DMSO | DMSO | Heating | Moderate | [10] |
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-6'-methoxychalcone (Claisen-Schmidt Condensation)
Materials:
-
2'-Hydroxy-6'-methoxyacetophenone
-
Benzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Distilled Water
Procedure:
-
Dissolve 2'-hydroxy-6'-methoxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
To the stirred solution, slowly add a solution of potassium hydroxide (e.g., 40% w/v) in water or ethanol.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.
-
Collect the precipitated crude chalcone by vacuum filtration and wash it with cold distilled water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound (Intramolecular Cyclization)
Materials:
-
2'-Hydroxy-6'-methoxychalcone
-
Piperidine
-
Water
Procedure:
-
Suspend the 2'-hydroxy-6'-methoxychalcone (1 equivalent) in water in a round-bottom flask.
-
Add piperidine (catalytic amount) to the suspension.
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the chalcone is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated crude this compound by vacuum filtration.
-
Wash the solid with water and then purify by recrystallization from a suitable solvent such as ethanol.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nepjol.info [nepjol.info]
- 8. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemijournal.com [chemijournal.com]
Identification and removal of byproducts in 6-Methoxyflavanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing byproducts during the synthesis of 6-Methoxyflavanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key reaction steps?
A1: The most prevalent method for synthesizing this compound is a two-step process.[1][2] The first step is a Claisen-Schmidt condensation reaction between a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde to form a 2'-hydroxychalcone intermediate.[1][3][4] The second step involves the acid or base-catalyzed intramolecular cyclization of the chalcone to yield the flavanone.[1][3]
Q2: What are the common byproducts I should expect in my this compound synthesis?
A2: During the synthesis of this compound, several byproducts can form. The most common impurities include:
-
Unreacted Starting Materials: Residual 2'-hydroxyacetophenone and benzaldehyde derivatives.[5]
-
Chalcone Intermediate: Incomplete cyclization of the 2'-hydroxychalcone will result in its presence in the final product.[5]
-
Self-Condensation Products: The acetophenone starting material can react with itself, especially under strongly basic conditions.[5][6]
-
Cannizzaro Reaction Products: If the benzaldehyde used lacks alpha-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to form the corresponding alcohol and carboxylic acid.[5][6]
-
Aurones: These are common, often yellow and insoluble, side products that can form during the oxidative cyclization of the chalcone, competing with the desired flavanone synthesis.[7]
Q3: How can I monitor the progress of my reaction to minimize byproduct formation?
A3: Thin-Layer Chromatography (TLC) is an effective and straightforward technique for monitoring the reaction's progress.[5][8] By taking aliquots of the reaction mixture at different time points, you can visualize the consumption of starting materials and the formation of the chalcone intermediate and the final flavanone product. A suitable solvent system, such as a mixture of hexane and ethyl acetate, can be used to separate the different components on the TLC plate.[5]
Troubleshooting Guide
Issue 1: Low Yield of the Desired this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Claisen-Schmidt Condensation | Ensure the correct molar equivalents and concentration of the base (e.g., NaOH or KOH) are used, as it is crucial for the deprotonation of the acetophenone.[5] Monitor the reaction by TLC until the starting materials are consumed. Consider extending the reaction time if necessary.[5] |
| Side Reactions | To minimize the self-condensation of the ketone, slowly add the ketone to a mixture of the aldehyde and the base.[6][8] To avoid the Cannizzaro reaction, use milder basic conditions and lower the reaction temperature.[6] |
| Inefficient Cyclization | The choice of acid or base catalyst is critical for the cyclization step.[8] For acid-catalyzed cyclization, consider using sulfuric acid or hydrochloric acid.[1] For base-catalyzed cyclization, sodium acetate is a common choice.[9] The reaction may require refluxing for several hours, and progress should be monitored by TLC.[1][2] |
Issue 2: Presence of Significant Impurities in the Final Product
| Byproduct Identification | Removal Strategy |
| Chalcone Intermediate | Identification: The chalcone is typically more polar than the flavanone and will have a lower Rf value on a TLC plate.[5] In the 1H NMR spectrum, the chalcone will show two characteristic doublets for the α and β vinyl protons.[5] Removal: If the cyclization is incomplete, try extending the reaction time or increasing the amount of catalyst.[5] If the chalcone persists, it can be separated by silica gel column chromatography using a hexane-ethyl acetate solvent system. The less polar flavanone will elute before the more polar chalcone.[5] |
| Unreacted Starting Materials | Identification: Compare the TLC of the product mixture with the starting materials. Removal: Unreacted starting materials can often be removed by washing the crude product with a suitable solvent or by column chromatography.[7] |
| Self-Condensation and Cannizzaro Products | Identification: These byproducts will have distinct spots on a TLC plate and unique signals in an NMR spectrum. Removal: Purification is typically achieved through column chromatography or recrystallization.[7] |
Data Presentation
Table 1: Hypothetical TLC Data for Reaction Monitoring
| Compound | Rf Value (Hexane:Ethyl Acetate 7:3) | Appearance under UV light |
| Benzaldehyde derivative | 0.85 | Quenches |
| 2'-hydroxyacetophenone derivative | 0.70 | Quenches |
| Chalcone Intermediate | 0.45 | Yellow-Orange Spot[5] |
| This compound | 0.60 | Quenches |
Table 2: Summary of Purification Techniques
| Technique | Principle | Application |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of the final this compound from less soluble or more soluble impurities.[7] |
| Column Chromatography | Separation based on the differential adsorption of components to a stationary phase. | Separation of this compound from byproducts with different polarities, such as the chalcone intermediate.[5][7] |
Experimental Protocols
Protocol 1: Identification of Byproducts by Thin-Layer Chromatography (TLC)
-
Prepare the TLC plate: Use a silica gel 60 F254 plate.
-
Prepare the mobile phase: A common solvent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[5]
-
Spot the samples: Dissolve small amounts of the crude reaction mixture, the starting materials, and a pure sample of this compound (if available) in a suitable solvent (e.g., ethyl acetate). Spot them on the baseline of the TLC plate.
-
Develop the plate: Place the TLC plate in a developing chamber containing the mobile phase.
-
Visualize the spots: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm and 365 nm).[10]
-
Analyze the results: Compare the Rf values of the spots in the reaction mixture to those of the starting materials and the pure product. The presence of extra spots indicates impurities.
Protocol 2: Purification of this compound by Column Chromatography
-
Prepare the column: Pack a glass column with silica gel (100-200 mesh) in a non-polar solvent like n-hexane.[10]
-
Load the sample: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.[10]
-
Elute the column: Start eluting with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[5]
-
Collect fractions: Collect the eluate in small fractions.[10]
-
Monitor the fractions: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.[10]
-
Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[10]
Visualizations
Caption: Workflow for the identification of byproducts in this compound synthesis.
Caption: General workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple and Efficient One Step Synthesis of Functionalized Flavanones and Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 6-Methoxyflavanone Dosage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize 6-methoxyflavanone dosage and minimize cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture experiments?
A1: The optimal concentration of this compound is highly dependent on the specific cell line being used. Based on published data, a starting range of 20 µM to 160 µM is recommended for initial dose-response experiments in cancer cell lines like HeLa, C33A, and SiHa.[1] For non-cancerous cell lines or other cancer types, a broader starting range may be necessary. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Q2: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the issue?
A2: Several factors can contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to flavonoids. Your cell line may be particularly sensitive to this compound.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically below 0.5%).[2] Always include a vehicle control (cells treated with the solvent alone) in your experiments.
-
Compound Purity: Verify the purity of your this compound stock, as impurities can contribute to cytotoxicity.
-
Assay Interference: Some common cytotoxicity assays, like the MTT assay, can be unreliable for flavonoids due to their potential to interfere with the tetrazolium salts.[3][4]
Q3: Which cytotoxicity assay is most reliable for this compound?
A3: Due to the potential for flavonoids to interfere with tetrazolium-based assays (e.g., MTT), it is highly recommended to use alternative methods.[3][4] The Lactate Dehydrogenase (LDH) assay , which measures membrane integrity, or the Sulforhodamine B (SRB) assay , which measures cellular protein content, are considered more reliable for assessing the cytotoxicity of these compounds.[4][5] The Trypan Blue exclusion assay is another viable option for distinguishing between viable and non-viable cells.[5]
Q4: What are the known signaling pathways affected by this compound?
A4: Current research indicates that this compound can influence the following signaling pathways:
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Cell Cycle Regulation: In HeLa cells, this compound has been shown to induce S-phase arrest through the CCNA2/CDK2/p21CIP1 pathway.[1]
-
Apoptosis: In HeLa cells, this compound can induce apoptosis via the PERK/EIF2α/ATF4/CHOP pathway.[6][7] It also activates caspase-3, a key executioner caspase in apoptosis.[8]
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MAPK Pathway: A synthetic derivative of this compound has been shown to induce apoptosis and activate the MAPK pathway in human U-937 leukemia cells.[9]
-
Inflammation: Related methoxyflavones have been shown to suppress neuroinflammation by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB dependent pathways.[10]
Troubleshooting Guides
Issue 1: Inconsistent results in cytotoxicity assays.
-
Possible Cause: Interference of this compound with the MTT assay. Flavonoids can reduce the MTT reagent directly, leading to false-positive results.[3][4]
-
Solution: Switch to an alternative cytotoxicity assay such as the LDH, SRB, or Trypan Blue exclusion assay.[4][5]
-
Possible Cause: Compound precipitation at higher concentrations.
-
Solution: Visually inspect the culture wells under a microscope to ensure the compound has not precipitated out of the solution. If precipitation is observed, consider using a lower concentration range or a different solvent system.
-
Possible Cause: Variability in cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Use a hemocytometer or an automated cell counter for accurate cell counting.
Issue 2: No observable effect of this compound on the target signaling pathway.
-
Possible Cause: The chosen concentration is too low to elicit a response.
-
Solution: Perform a dose-response experiment to determine the optimal effective concentration of this compound for your cell line and experimental conditions.
-
Possible Cause: The timing of the treatment and analysis is not optimal.
-
Solution: Conduct a time-course experiment to identify the optimal time point for observing changes in your target signaling pathway.
-
Possible Cause: The specific signaling pathway is not modulated by this compound in your cell model.
-
Solution: Review the literature for the effects of this compound on your specific cell type and pathway of interest. Consider investigating alternative pathways known to be affected by this compound.[1][6][7]
Data Presentation
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Reference |
| HeLa | Cervical Cancer | 55.31 | 72 hours | [11] |
| C33A | Cervical Cancer | 109.57 | 72 hours | [11] |
| SiHa | Cervical Cancer | 208.53 | 72 hours | [11] |
Experimental Protocols
Dose-Response Experiment using LDH Cytotoxicity Assay
This protocol is for determining the cytotoxic effects of this compound by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[12][13]
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include the following controls:
-
Vehicle Control: Medium with the same concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in medium without any treatment.
-
Maximum LDH Release Control: Treat cells with the lysis buffer provided in the kit.
-
Medium Background Control: Medium without cells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
LDH Measurement:
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula provided in the assay kit instructions, correcting for background absorbance. Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cytotoxicity on the y-axis to determine the IC50 value.
Caspase-3 Activity Assay
This protocol is for measuring the activity of caspase-3, a key marker of apoptosis, in cells treated with this compound.[14][15]
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Caspase-3 activity assay kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of this compound and controls for the appropriate duration.
-
Cell Lysis:
-
After treatment, collect both floating and adherent cells.
-
Centrifuge the cells and wash the pellet with ice-cold PBS.
-
Resuspend the cell pellet in the chilled cell lysis buffer provided in the kit.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Caspase-3 Activity Measurement:
-
Add an equal amount of protein from each sample to the wells of a 96-well plate.
-
Prepare the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) according to the kit instructions.
-
Add the reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Absorbance/Fluorescence Reading: Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (Ex/Em = 380/460 nm for fluorometric assays) using a microplate reader.[14]
-
Data Analysis: Compare the readings from the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Mandatory Visualizations
References
- 1. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. The synthetic flavanone 6-methoxy-2-(naphthalen-1-yl)chroman-4-one induces apoptosis and activation of the MAPK pathway in human U-937 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
Technical Support Center: Overcoming Poor Solubility of 6-Methoxyflavanone in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly soluble compound 6-methoxyflavanone in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Like many flavonoids, this compound is a hydrophobic molecule with poor aqueous solubility. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, acetone, chloroform, and dichloromethane.[1][2] For cell culture applications, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why does this happen and how can I prevent it?
This common issue, often called "crashing out," occurs when the compound rapidly moves from a solvent where it is highly soluble (DMSO) to an aqueous environment where it is not.[2] This sudden change in polarity causes the compound to precipitate out of the solution.
Troubleshooting Steps to Prevent Precipitation:
-
Slow, Drop-wise Dilution: Instead of adding a small volume of your DMSO stock directly into the full volume of media, add the cell culture medium to your stock solution drop-wise while vortexing or stirring. This gradual dilution helps to keep the compound in solution.[3]
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before dilution can improve the solubility of this compound.[1][3]
-
Use an Intermediate Dilution Step: Consider a serial dilution approach. For example, dilute your 100% DMSO stock into a small volume of media containing a low percentage of DMSO, and then further dilute this intermediate solution into your final culture volume.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The cytotoxicity of DMSO is cell-type dependent. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium as low as possible.
| Final DMSO Concentration | Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal off-target effects. Ideal for most experiments. |
| 0.1% - 0.5% | Tolerated by many robust cell lines, but the potential for cellular stress and altered gene expression increases. Rigorous vehicle controls are essential. |
| > 0.5% | Can be toxic to many cell lines and is generally not recommended. |
It is crucial to perform a dose-response experiment to determine the DMSO tolerance of your specific cell line and to always include a vehicle control (cells treated with the same final concentration of DMSO without the compound) in your experiments.
Q4: Are there alternatives to using DMSO to improve the solubility of this compound?
Yes, cyclodextrin encapsulation is a highly effective method for increasing the aqueous solubility of hydrophobic compounds like flavonoids.[3] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate the this compound molecule, rendering it more soluble in water-based media.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound precipitates upon dilution in media. | Rapid change in solvent polarity ("crashing out"). | 1. Pre-warm the media to 37°C. 2. Add the media drop-wise to the DMSO stock while vortexing. 3. Use a lower stock concentration. |
| Inconsistent or weaker-than-expected biological activity. | Degradation of the compound in the cell culture medium over time. | 1. Prepare fresh working solutions for each experiment. 2. For long-term experiments, consider replenishing the media with freshly prepared compound at regular intervals. 3. Protect plates from light, as flavonoids can be light-sensitive. |
| High background toxicity in vehicle control wells. | The final DMSO concentration is too high for the cell line. | 1. Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cells. 2. Aim to keep the final DMSO concentration at or below 0.1%. |
Quantitative Data Summary
| Compound | Solvent | Solubility | Notes |
| 6-Methoxyflavone | DMSO | 5 mg/mL (19.82 mM) | Requires sonication and warming to 60°C. |
| Flavone (parent compound) | Ethanol, DMSO, Dimethylformamide | ~30 mg/mL | - |
It is highly recommended that researchers empirically determine the solubility of their specific batch of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 252.26 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 2.52 mg of this compound.
-
Dissolution:
-
Add the calculated mass of this compound to a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO.
-
Vortex the tube vigorously for 1-2 minutes.
-
-
Troubleshooting Dissolution:
-
If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes.
-
If warming is insufficient, place the tube in an ultrasonic bath for a few minutes.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: General Method for Cyclodextrin Encapsulation of a Poorly Soluble Flavonoid
This protocol provides a general framework for preparing a 1:1 molar ratio inclusion complex of a flavonoid with hydroxypropyl-β-cyclodextrin (HP-β-CD). This method should be optimized for this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Stir plate and stir bar
-
0.22 µm sterile filter
Procedure:
-
Prepare the Flavonoid Solution: Dissolve the desired amount of this compound in a minimal amount of ethanol to create a concentrated solution.
-
Prepare the Cyclodextrin Solution: In a separate container, dissolve HP-β-CD in deionized water to achieve the desired concentration for a 1:1 molar ratio with the flavonoid. Gentle warming and stirring may be required.
-
Complexation:
-
While vigorously stirring the HP-β-CD solution, slowly add the ethanolic solution of this compound drop-wise.
-
Continue to stir the mixture at room temperature for 24-48 hours to allow for complex formation and evaporation of the ethanol.
-
-
Final Preparation:
-
Filter the final solution through a 0.22 µm sterile filter to remove any non-encapsulated compound or aggregates.
-
The resulting clear solution can be used for cell culture experiments. The concentration of the encapsulated flavonoid should be confirmed analytically (e.g., by HPLC).
-
Signaling Pathways and Visualizations
6-Methoxyflavone, a closely related compound, has been shown to modulate several key signaling pathways.
TLR4/MyD88/NF-κB Signaling Pathway
6-Methoxyflavone has been reported to suppress neuroinflammation by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB dependent pathways.
Caption: Inhibition of the TLR4 signaling pathway by this compound.
HO-1/NQO-1 Signaling Pathway
6-Methoxyflavone can also activate the HO-1/NQO-1 signaling pathway, which is involved in the cellular antioxidant response.
Caption: Activation of the Nrf2/HO-1/NQO-1 pathway by this compound.
CCNA2/CDK2/p21CIP1 Signaling Pathway
In HeLa cells, 6-methoxyflavone has been shown to induce S-phase arrest by downregulating CCNA2 and CDK2, and upregulating p21CIP1.
References
Troubleshooting 6-Methoxyflavanone instability in solution
Welcome to the technical support center for 6-Methoxyflavanone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound in solution?
A1: The stability of this compound, like other flavanones, is influenced by several factors. The primary contributors to its degradation are:
-
Temperature: Elevated temperatures can accelerate the degradation of flavanones.[1][2] While moderate heat can aid in solubilization, excessive heat can lead to oxidation and breakdown of the compound.[3][4]
-
pH: this compound is more stable in acidic to neutral conditions (pH 4-6).[5][6] Alkaline conditions can cause deprotonation of hydroxyl groups, making the molecule more susceptible to oxidation and degradation.[6][7]
-
Light: Exposure to light, particularly UV light, can induce photodegradation.[7][8] It is crucial to protect solutions from light to prevent the formation of degradation products with altered biological activity.[7]
-
Oxygen: The presence of oxygen can lead to the oxidation of phenolic hydroxyl groups, resulting in degradation.[6] Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[5]
-
Solvent: The choice and purity of the solvent are important.[5] While polar solvents like DMSO, ethanol, and methanol are commonly used, their purity and water content can affect stability.[9][10]
Q2: My this compound solution is changing color (e.g., turning yellow) over time. What does this indicate?
A2: A visible color change, such as yellowing, in your this compound solution is often an indication of degradation, likely due to oxidation or photodegradation.[7] This can occur if the solution is improperly stored, exposed to light, or at a non-optimal pH.[7] It is recommended to prepare fresh solutions and store them appropriately to minimize degradation.
Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. What could be the cause?
A3: The appearance of unexpected peaks in an HPLC chromatogram can be attributed to several factors:
-
Degradation Products: The most likely cause is the degradation of this compound into other compounds due to the factors mentioned in Q1.[5]
-
Contamination: The sample, solvents, or glassware may be contaminated.[5] Running a blank injection with only the mobile phase can help identify solvent contamination.[5]
-
Impure Compound: The initial this compound solid may contain impurities.
To troubleshoot, review your sample preparation and storage procedures.[5] Ensure all glassware is thoroughly cleaned and analyze a freshly prepared standard to confirm the identity of the peaks.[5]
Q4: The biological activity of my this compound solution seems to be lower than expected. Could this be related to instability?
A4: Yes, a loss of biological activity is a strong indicator of compound degradation.[5][7] Structural changes in the this compound molecule due to degradation can lead to a decrease or complete loss of its intended biological effect.[5] It is advisable to perform a stability check of your solution using an analytical technique like HPLC to correlate the loss of activity with compound integrity.[7]
Troubleshooting Guides
Issue: Poor Solubility and Precipitation
Problem: this compound is not dissolving properly in my chosen solvent, or it precipitates out of solution when added to aqueous media.
This is a common challenge due to the hydrophobic nature of many flavonoids.[3][4]
Troubleshooting Steps:
Caption: A flowchart for troubleshooting solubility issues with this compound.
Issue: Compound Degradation in Solution
Problem: Analytical data (e.g., HPLC) or biological results suggest that this compound is degrading in solution over time.
Preventative Measures:
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C is acceptable.[7][11] | Lower temperatures slow down chemical degradation processes.[1] |
| Light Exposure | Store solutions in amber vials or wrap containers with aluminum foil.[7] | Prevents photodegradation induced by UV and ambient light.[8] |
| pH of Solution | Maintain a slightly acidic to neutral pH (4-6) if in an aqueous buffer.[5] | Flavonoids are generally more stable in acidic conditions and prone to degradation in alkaline solutions.[7] |
| Oxygen Exposure | Store under an inert atmosphere (e.g., nitrogen or argon).[5] | Minimizes oxidative degradation of the flavonoid structure.[6] |
| Solvent | Use high-purity, anhydrous solvents. Prepare solutions fresh whenever possible.[3][9] | Water and impurities in solvents can contribute to degradation. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[7] | Repeated changes in temperature can accelerate degradation. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of this compound under various stress conditions.
1. Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., DMSO or methanol).
-
Dilute the stock solution with the relevant experimental buffer (e.g., PBS, cell culture media) to achieve the final working concentration.
2. Application of Stress Conditions:
-
Thermal Stress: Incubate the working solution at various temperatures (e.g., 4°C, 25°C, 40°C, 80°C) for defined time points (e.g., 0, 2, 4, 8, 24, 48 hours).[12][13]
-
Photolytic Stress: Expose the working solution to a light source (e.g., UV lamp or natural light) for defined time points, while keeping a control sample in the dark.[7]
-
pH Stress: Adjust the pH of the aqueous working solution to acidic (e.g., pH 2), neutral (pH 7), and basic (e.g., pH 9) conditions and incubate at a constant temperature.[5]
3. HPLC Analysis:
-
At each time point, inject an aliquot of the stressed and control solutions into an HPLC system.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
-
Quantify the peak area of this compound at each time point and compare it to the initial time point (t=0) to determine the percentage of degradation.
Caption: Experimental workflow for assessing the stability of this compound using HPLC.
Potential Signaling Pathway Interactions
While the direct signaling pathways modulated by this compound are still under investigation, studies on the closely related 6-methoxyflavone suggest potential interactions with inflammatory and antioxidant pathways.[6] Instability of the compound can lead to inconsistent or misleading results when studying these pathways.
Caption: Potential signaling pathways influenced by 6-methoxyflavone.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 6-Methoxyflavone | CAS:26964-24-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Refining HPLC separation of 6-Methoxyflavanone from its metabolites
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for refining the High-Performance Liquid Chromatography (HPLC) separation of 6-Methoxyflavanone and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolites of this compound?
A1: The metabolism of this compound is expected to follow typical flavonoid pathways. Phase I metabolism primarily involves O-demethylation and hydroxylation, mediated by Cytochrome P450 enzymes, to produce more polar compounds.[1] These are subsequently conjugated in Phase II metabolism through glucuronidation and sulfation, further increasing their polarity. The primary metabolites are therefore likely to be hydroxylated and/or glucuronidated/sulfated forms of the parent compound.
Q2: What is a recommended starting HPLC method for separating this compound from its metabolites?
A2: A reversed-phase HPLC method using a C18 column is the most common and effective starting point for flavonoid analysis.[2][3][4][5] Since the metabolites are more polar than the parent this compound, a gradient elution is recommended. Start with a mobile phase of acetonitrile or methanol and acidified water (e.g., 0.1% formic acid) and gradually increase the organic solvent concentration.[2][6]
Q3: How can I confirm the identity of the separated metabolite peaks?
A3: While HPLC with UV detection can separate potential metabolites, it cannot definitively identify them. Mass Spectrometry (MS), particularly LC-MS/MS, is the gold standard for metabolite identification.[1][2] Although isomers have the same molecular weight, their fragmentation patterns in MS/MS can differ, aiding in structural elucidation.[2]
Visualizing the Metabolic Pathway
The metabolic conversion of this compound typically involves two phases, increasing the polarity of the compound for easier excretion.
Caption: Phase I and Phase II metabolism of this compound.
Troubleshooting HPLC Separation Issues
This guide addresses common problems encountered during the HPLC analysis of this compound and its metabolites.
Issue 1: Poor Resolution Between Metabolite Peaks or with Parent Compound
Question: My chromatogram shows co-eluting or poorly resolved peaks for this compound and its metabolites. How can I improve the separation?
Answer: Poor resolution is a frequent challenge when separating structurally similar compounds.[2][7] Several factors can be optimized to enhance separation.
-
Potential Causes & Solutions:
-
Inadequate Mobile Phase Composition: The ratio of organic solvent to water is critical. Try changing the organic modifier (e.g., from acetonitrile to methanol) as they offer different selectivities.[8]
-
Isocratic Elution: An isocratic method may not be sufficient for separating compounds with varying polarities. Switching to a gradient elution, or optimizing an existing gradient (e.g., making it shallower), can significantly improve resolution.[5][6][8]
-
Incorrect pH: The pH of the mobile phase can affect the ionization state of the analytes and residual silanols on the column. Adding a small amount of acid (e.g., 0.1% formic acid) is standard practice to improve peak shape and can influence selectivity.[2][6]
-
Suboptimal Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.[9] Increasing the column temperature (e.g., to 30-40°C) can improve efficiency and alter selectivity.[2][10]
-
Insufficient Column Efficiency: The column itself may not be providing enough theoretical plates. Consider using a longer column, a column with a smaller particle size, or a different stationary phase chemistry (e.g., Phenyl-Hexyl) to introduce alternative separation mechanisms.[8][9]
-
Caption: Troubleshooting workflow for poor peak resolution.
Issue 2: Peak Tailing
Question: My this compound peak is tailing significantly. What are the common causes and solutions?
Answer: Peak tailing is a common issue in flavonoid analysis that can compromise resolution and quantification.[11]
-
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analytes.[11][12]
-
Column Overload: Injecting too much sample can saturate the column.[11][14]
-
Solution: Reduce the sample concentration or the injection volume.[11]
-
-
Column Contamination/Void: Accumulation of matrix components can create active sites, or a void can form at the column inlet.[11][15]
-
Issue 3: Fluctuating Retention Times
Question: The retention times for my analytes are shifting between injections. What are the likely causes?
Answer: Unstable retention times compromise peak identification and reproducibility.[7]
-
Potential Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[17]
-
Solution: Ensure a sufficient equilibration time between runs (at least 5-10 column volumes).[17]
-
-
Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts.
-
Solution: Prepare fresh mobile phase daily, degas it properly, and use a high-precision graduated cylinder or balance for accurate mixing.[15]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.[18]
-
Solution: Use a column oven to maintain a stable temperature throughout the analysis.[18]
-
-
Pump Issues or Leaks: Problems with the HPLC pump, such as faulty check valves or leaks, can cause inconsistent flow rates.[18][19]
-
Solution: Check the system for any visible leaks and monitor the pump pressure for stability. If fluctuations are observed, service the pump.[18]
-
-
HPLC Parameters & Data
The following tables summarize common starting parameters for the separation of flavonoids, which can be adapted for this compound and its metabolites.
Table 1: Recommended Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | System with a binary pump and DAD/UV or MS detector | Suitable for gradient elution and sensitive detection. |
| Column | C18 reverse-phase (e.g., 4.6 x 150-250 mm, 3.5-5 µm) | Industry standard for flavonoid separation.[10][20] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape.[2][6] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC.[3][6] |
| Flow Rate | 0.8 - 1.0 mL/min | A standard flow rate for 4.6 mm ID columns.[10][21] |
| Column Temp. | 30 - 40 °C | Improves efficiency and can modify selectivity.[10] |
| Detection λ | Diode Array Detector (DAD) scanning; specific λ at ~280 nm and ~340 nm | Flavanones typically have two absorption maxima.[22] |
| Injection Vol. | 5 - 20 µL | Dependent on sample concentration; start low to avoid overload.[10] |
Table 2: Example Gradient Elution Program
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90% | 10% |
| 25.0 | 50% | 50% |
| 30.0 | 10% | 90% |
| 35.0 | 10% | 90% |
| 35.1 | 90% | 10% |
| 45.0 | 90% | 10% |
Note: This is an example "scouting" gradient and should be optimized to improve resolution around the analytes of interest.
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma)
This protocol outlines a general procedure for extracting this compound and its metabolites from plasma prior to HPLC analysis.
-
Protein Precipitation: To 200 µL of plasma, add 600 µL of ice-cold acetonitrile (or methanol) containing an appropriate internal standard. This step precipitates proteins that can interfere with the analysis.[23]
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step concentrates the analytes.[24]
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Dissolving the sample in the initial mobile phase leads to better peak shapes.[14]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulates that could clog the HPLC column.[25]
-
Injection: The sample is now ready for injection into the HPLC system.
Caption: General experimental workflow for sample preparation and HPLC analysis.
Protocol 2: General HPLC Analysis Procedure
-
System Preparation: Prepare fresh mobile phases and degas them thoroughly using sonication or vacuum filtration.
-
System Purge: Purge the pump lines with the respective mobile phases to remove any air bubbles.
-
Column Equilibration: Install the analytical column and equilibrate the entire system with the initial mobile phase composition (e.g., 90% A, 10% B) at the set flow rate and temperature for at least 30-45 minutes or until a stable baseline is achieved.[17]
-
Sequence Setup: Set up the injection sequence in the chromatography data system (CDS) software, including sample names, injection volumes, and the analytical method.
-
Blank Injection: Run a blank injection (initial mobile phase) to ensure the system is clean and the baseline is stable.
-
Standard & Sample Injections: Inject a series of calibration standards followed by the prepared samples.
-
Data Acquisition: Acquire the chromatograms for the full duration of the gradient method.
-
Data Processing: Integrate the peaks of interest, generate a calibration curve from the standards, and quantify the concentration of this compound and its metabolites in the unknown samples.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. phcog.com [phcog.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. asdlib.org [asdlib.org]
- 7. Solving Common Errors in HPLC [omegascientific.com.sg]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. chromtech.com [chromtech.com]
- 13. researchgate.net [researchgate.net]
- 14. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. restek.com [restek.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. scielo.br [scielo.br]
- 21. Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ftb.com.hr [ftb.com.hr]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 24. organomation.com [organomation.com]
- 25. uhplcs.com [uhplcs.com]
Technical Support Center: Addressing Low Oral Bioavailability of 6-Methoxyflavanone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of 6-Methoxyflavanone in animal models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: Like many flavonoids, this compound's bioavailability is likely limited by several factors. Its methoxy group increases lipophilicity, which can enhance metabolic stability and membrane permeability compared to hydroxylated counterparts. However, this also leads to poor aqueous solubility, making dissolution in the gastrointestinal tract a rate-limiting step for absorption. Furthermore, flavonoids are often subject to extensive first-pass metabolism in the intestine and liver. While specific data for this compound is limited, studies on structurally similar methoxyflavones in rats have reported oral bioavailability in the range of 1-4%.[1][2]
Q2: What are the primary metabolic pathways for this compound?
A2: Based on studies of related methoxyflavones, this compound is expected to undergo both Phase I and Phase II metabolism. Phase I metabolism is primarily mediated by cytochrome P450 (CYP) enzymes, involving O-demethylation of the methoxy group and hydroxylation of the flavonoid rings.[3] Following Phase I metabolism, or for the parent compound directly, Phase II enzymes catalyze conjugation with endogenous molecules like glucuronic acid (glucuronidation) and sulfate (sulfation) to increase water solubility and facilitate excretion.[1][3]
Q3: What are the most common formulation strategies to enhance the oral bioavailability of this compound?
A3: To overcome the poor solubility and subsequent low bioavailability of this compound, several formulation strategies can be employed:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[4][5][6][7]
-
Nanoformulations (Nanoemulsions and Nanosuspensions): Reducing the particle size of this compound to the nanometer range significantly increases the surface area for dissolution, which can lead to improved bioavailability.[8][9][10][11]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can improve its aqueous solubility.[12][13][14][15][16]
Q4: What are suitable animal models for pharmacokinetic studies of this compound?
A4: Rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6) are the most commonly used animal models for pharmacokinetic studies of flavonoids.[2][3]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound
Possible Causes:
-
Poor aqueous solubility: The compound is not dissolving sufficiently in the gastrointestinal fluids.
-
Rapid metabolism: Extensive first-pass metabolism in the gut and liver is clearing the compound before it reaches systemic circulation.
-
Inadequate formulation: The vehicle used for oral administration is not effectively dispersing or solubilizing the compound.
-
Analytical issues: The sensitivity of the analytical method is not sufficient to detect low plasma concentrations.
Troubleshooting Steps:
-
Optimize the Formulation:
-
Vehicle Selection: For initial studies, a simple suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) with a surfactant such as 0.1% Tween® 80 can be used.[2] However, for improved bioavailability, consider advanced formulations (see FAQs).
-
Formulation Characterization: Ensure the formulation is homogenous and the particle size is minimized.
-
-
Enhance Solubility and Dissolution:
-
Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer.
-
Nanoformulation: Develop a nanoemulsion or nanosuspension.
-
Cyclodextrin Complexation: Form an inclusion complex with a suitable cyclodextrin.
-
-
Address Metabolism:
-
Co-administration with Inhibitors: Consider co-administering this compound with known inhibitors of CYP enzymes (e.g., piperine) to reduce first-pass metabolism. This should be approached with caution as it can affect the metabolism of other compounds.
-
-
Improve Analytical Method Sensitivity:
-
Method Validation: Ensure your analytical method (e.g., LC-MS/MS) is validated for sensitivity, accuracy, and precision at the lower limit of quantification (LLOQ).[17][18]
-
Sample Preparation: Optimize the extraction method from plasma to maximize recovery. Protein precipitation is a common method.[2][18]
-
Issue 2: High Variability in Pharmacokinetic Data Between Animals
Possible Causes:
-
Inconsistent Dosing: Inaccurate oral gavage technique or non-homogenous formulation leading to variable doses.
-
Physiological Differences: Variations in gastric pH, gastrointestinal motility, and metabolic enzyme activity among individual animals.
-
Food Effects: The presence or absence of food in the stomach can significantly impact drug absorption.
Troubleshooting Steps:
-
Standardize Dosing Procedure:
-
Training: Ensure all personnel performing oral gavage are properly trained and consistent in their technique.
-
Formulation Homogeneity: Thoroughly vortex or sonicate the formulation before each administration to ensure a uniform suspension.
-
-
Control for Physiological Variables:
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing to minimize food effects on absorption.[2]
-
Animal Strain and Health: Use a consistent strain, age, and sex of animals and ensure they are healthy.
-
-
Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability and improve the statistical power of the study.
Data Presentation
Table 1: Pharmacokinetic Parameters of Structurally Similar Methoxyflavones in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| 5,7-Dimethoxyflavone | 250 | 0.55 - 0.88 | 1 - 2 | 3 - 6 | ~1 - 4 | [1][2] |
| 5,7,4'-Trimethoxyflavone | 250 | 0.55 - 0.88 | 1 - 2 | 3 - 6 | ~1 - 4 | [1][2] |
| 3,5,7,3',4'-Pentamethoxyflavone | 250 | 0.55 - 0.88 | 1 - 2 | 3 - 6 | ~1 - 4 | [1][2] |
Note: This data is for structurally similar compounds and should be used as an estimation for what to expect with this compound.
Experimental Protocols
Protocol 1: General Procedure for Oral Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment in a controlled environment.[2]
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.[2]
-
Formulation Preparation: Prepare the desired formulation of this compound (e.g., suspension in 0.5% CMC with 0.1% Tween® 80).
-
Dosing: Administer the formulation via oral gavage at the desired dose.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).[2]
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4,000 rpm for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.[2]
-
Bioanalysis: Analyze the plasma samples for this compound concentrations using a validated LC-MS/MS method.
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Accurately weigh this compound and a hydrophilic polymer (e.g., PVP K30, Soluplus®) in the desired ratio (e.g., 1:4 w/w). Dissolve both components in a suitable volatile organic solvent (e.g., ethanol, methanol) in a round-bottom flask.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C) until a thin film is formed.[5]
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterization: The resulting solid can be ground into a fine powder. Characterize the solid dispersion for its amorphous nature (using DSC or XRD) and dissolution rate compared to the pure compound.
Protocol 3: General Protocol for LC-MS/MS Analysis of this compound in Rat Plasma
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (a structurally similar compound not present in the sample).[2]
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.
-
Visualizations
Caption: Putative metabolic pathway of this compound.
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Troubleshooting logic for low plasma concentrations.
References
- 1. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. oatext.com [oatext.com]
- 14. oatext.com [oatext.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Claisen-Schmidt Condensation for Flavanone Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to optimize the synthesis of flavanones via the Claisen-Schmidt condensation.
Troubleshooting Guide
This section addresses common issues encountered during the Claisen-Schmidt condensation for flavanone synthesis in a question-and-answer format.
Question 1: I am getting a very low or no yield of my desired flavanone. What are the possible causes and solutions?
Answer:
Low or no yield is a frequent problem that can stem from several factors, from the quality of your reagents to the reaction conditions.
Possible Causes & Solutions:
-
Poor Quality of Starting Materials: Impurities in the 2'-hydroxyacetophenone or the aromatic aldehyde can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary. Always use dry solvents.
-
-
Incorrect Stoichiometry: The molar ratio of reactants is crucial.
-
Ineffective Catalyst: The choice and concentration of the catalyst are critical. The reaction can be catalyzed by either acids or bases.[3]
-
Solution: The classical Claisen-Schmidt reaction is often performed with aqueous alkaline bases like NaOH or KOH.[1][3] For base-sensitive substrates, acid catalysts such as HCl or H₂SO₄ can be employed.[3] Solid catalysts like hydrotalcites have also been shown to be effective.[4] It is advisable to perform small-scale optimization experiments to determine the ideal catalyst and its concentration for your specific substrates.[2]
-
-
Suboptimal Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently.
-
Solution: Many base-catalyzed Claisen-Schmidt reactions are run at room temperature for several hours (4 to 48 hours).[1] Some cyclization steps to form the flavanone may require elevated temperatures (reflux).[5] If the reaction is sluggish at room temperature, consider gentle heating. However, excessively high temperatures can lead to degradation and side products.[2][6]
-
-
Incomplete Cyclization of Chalcone: The reaction may have successfully formed the intermediate 2'-hydroxychalcone, but the subsequent intramolecular cyclization to the flavanone is failing.
-
Solution: The cyclization of the 2'-hydroxychalcone can be promoted by changing the reaction conditions. This can be achieved using acids like acetic acid or bases like sodium acetate.[3][5] In some cases, isolating the chalcone first and then subjecting it to optimized cyclization conditions is a more effective two-step approach.[6]
-
Question 2: My TLC shows multiple spots, and I'm having difficulty purifying the final product. What are these byproducts and how can I minimize them?
Answer:
The formation of multiple products is a common issue arising from the reactivity of the intermediates and starting materials.
Common Side Reactions and Solutions:
-
Self-Condensation of the Ketone: The enolizable 2'-hydroxyacetophenone can react with itself, leading to aldol byproducts.[2]
-
Solution: This is more likely if the ketone is more reactive than the aldehyde. To minimize this, you can try slowly adding the ketone to the reaction mixture containing the aldehyde and catalyst.[2]
-
-
Cannizzaro Reaction of the Aldehyde: If the aldehyde lacks α-hydrogens, it can disproportionate in the presence of a strong base to form a primary alcohol and a carboxylic acid.[2]
-
Solution: This side reaction is favored by high concentrations of a strong base. Consider using a milder base or optimizing the base concentration. Slow addition of the base can also help prevent localized high concentrations.[2]
-
-
Michael Addition: The enolate of the ketone can add to the α,β-unsaturated chalcone product, leading to the formation of 1,5-dicarbonyl compounds.[2][7]
-
Solution: To suppress this side reaction, use a stoichiometric amount of the aldehyde or a slight excess of the ketone.[2]
-
-
Formation of both Chalcone and Flavanone: The reaction may yield a mixture of the intermediate chalcone and the final flavanone product.
-
Solution: To favor the flavanone, you can increase the reaction time or temperature to promote the cyclization of the chalcone. Alternatively, adding a specific catalyst for the cyclization step, such as piperidine or acetic acid, can be effective.[8]
-
Purification Strategy:
-
Purification is typically achieved via recrystallization from a suitable solvent like ethanol.[6]
-
For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel using a hexane-ethyl acetate or dichloromethane-methanol gradient is a common method.[6]
Question 3: My reaction mixture has turned into a dark, intractable tar. What went wrong?
Answer:
The formation of a dark tar usually indicates polymerization or decomposition of the reactants or products.
Possible Causes and Solutions:
-
Harsh Reaction Conditions: This is often caused by excessively high temperatures or a very high concentration of a strong base.[2] Aromatic aldehydes, in particular, can be prone to polymerization under these conditions.[2]
-
Solution: Reduce the reaction temperature and/or lower the concentration of the catalyst. A stepwise addition of the base can also help to control the reaction exotherm and prevent localized "hot spots."
-
-
Air Oxidation: Phenolic compounds like 2'-hydroxyacetophenones and the resulting 2'-hydroxychalcones can be sensitive to air oxidation, especially under basic conditions, leading to colored byproducts.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the general pathway for synthesizing flavanones via Claisen-Schmidt condensation?
The synthesis of flavanones from 2'-hydroxyacetophenones and aromatic aldehydes is often a two-step process. First, a base- or acid-catalyzed Claisen-Schmidt condensation occurs to form a 2'-hydroxychalcone intermediate. This is followed by an intramolecular Michael addition (cyclization) to yield the flavanone.[3][9]
Caption: General two-step reaction pathway for flavanone synthesis.
Q2: How do I choose between a base and an acid catalyst?
The choice of catalyst depends on the stability of your starting materials and the desired product.
-
Base Catalysis (e.g., NaOH, KOH, Ba(OH)₂): This is the most common method for Claisen-Schmidt condensation.[3] It is generally efficient and uses inexpensive reagents. However, strong bases can promote side reactions like the Cannizzaro reaction or polymerization, especially with sensitive substrates.[2]
-
Acid Catalysis (e.g., HCl, H₂SO₄, p-TsOH): This is a good alternative when your substrates are sensitive to basic conditions. The reaction proceeds through an enol intermediate rather than an enolate.[3]
-
Solid Catalysts (e.g., Zeolites, Hydrotalcites, MgO): These offer advantages such as easier handling, reusability, and potentially milder reaction conditions, which can improve selectivity.[4][10][11]
Q3: Can I synthesize the flavanone in a single step from the starting materials?
Yes, a one-step synthesis is possible under certain conditions. The formation of the flavanone directly depends on the substituents on the reactants and the reaction conditions. For instance, microwave-assisted synthesis using a catalytic amount of aqueous KOH in methanol has been reported to produce flavanones in a single step with excellent yields, particularly when the 2-hydroxyacetophenone has a substituent at the 5-position and the aldehyde has one or no substituents.[12][13]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[1]
-
Procedure: Spot the starting materials (aldehyde and ketone), a co-spot (both starting materials), and the reaction mixture on a silica gel TLC plate.
-
Eluent: A mixture of hexane and ethyl acetate is a common solvent system.
-
Analysis: The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing. The product (chalcone or flavanone) should have a different Rf value from the reactants.[2]
Quantitative Data Summary
The choice of catalyst and solvent significantly impacts the reaction outcome. The following tables summarize the effects of various conditions on chalcone and flavanone synthesis.
Table 1: Effect of Different Catalysts on Chalcone Synthesis
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| NaOH | Methanol | Room Temp. | 3 h | >80% | [3] |
| KOH | Aqueous | Room Temp. | 4-48 h | Varies | [1] |
| ZrCl₄ (20 mol%) | Solvent-free | Varies | Short | 70-93% | [3] |
| Hydrotalcites | Varies | Varies | Varies | High | [4] |
| SOCl₂/EtOH | Ethanol | Varies | Varies | Good | [3] |
Table 2: Conditions for Cyclization of 2'-Hydroxychalcones to Flavanones
| Catalyst/Condition | Solvent | Temperature | Notes | Reference |
| Acetic Acid | Acetic Acid | Varies | Acts as both catalyst and solvent. | [3][8] |
| Sodium Acetate (NaOAc) | Ethanol/Water | Reflux | Mild alkaline conditions for cyclization. | [5] |
| Piperidine | Varies | Varies | Base catalyst for intramolecular cyclization. | [8] |
| Polyethylene Glycol (PEG-400) | PEG-400 | 130°C | Eco-friendly method. | [3] |
| Microwave Irradiation | Methanol | 100 W | Can lead to one-pot flavanone synthesis. | [12] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Flavanone via Chalcone Intermediate
Step A: Synthesis of 2'-Hydroxychalcone [1]
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the 2'-hydroxyacetophenone and the aromatic aldehyde in ethanol.
-
Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-40% NaOH).
-
Reaction: Stir the mixture at room temperature. The reaction time can range from 4 to 48 hours. Monitor the reaction's progress by TLC. The formation of a precipitate often indicates product formation.
-
Work-up: Pour the reaction mixture into a beaker of crushed ice and water.
-
Neutralization: Slowly acidify the mixture with dilute HCl while stirring until the pH is neutral.
-
Isolation: Collect the precipitated solid (the 2'-hydroxychalcone) by vacuum filtration, wash thoroughly with cold water, and dry.
Step B: Cyclization to Flavanone [5]
-
Reaction Setup: Dissolve the crude 2'-hydroxychalcone in a mixture of ethanol and water.
-
Catalyst Addition: Add sodium acetate (NaOAc) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the disappearance of the chalcone spot by TLC.
-
Isolation: After cooling, the flavanone product may precipitate. If not, reduce the solvent volume under vacuum and/or add water to induce precipitation.
-
Purification: Collect the solid by vacuum filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure flavanone.
Protocol 2: One-Pot Microwave-Assisted Synthesis of Flavanone [12]
-
Reactant Preparation: In a microwave-safe reaction vessel, mix equimolar amounts (e.g., 2.69 mmol) of the 2'-hydroxyacetophenone derivative and the aromatic aldehyde in methanol.
-
Catalyst Addition: Add a catalytic amount of aqueous potassium hydroxide (KOH).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100 W for approximately 2 minutes.
-
Work-up: After cooling the reaction mixture to room temperature, pour it into crushed ice.
-
Neutralization: Add concentrated HCl (e.g., 1 ml) to neutralize the mixture.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with water, and purify by recrystallization.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low flavanone yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Simple and Efficient One Step Synthesis of Functionalized Flavanones and Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 13. Simple and Efficient One Step Synthesis of Functionalized Flavanones and Chalcones – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Enhancing the Metabolic Stability of 6-Methoxyflavanone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the investigation and enhancement of the metabolic stability of 6-methoxyflavanone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound and its derivatives?
A1: The metabolism of this compound and related methoxylated flavonoids primarily involves Phase I and Phase II reactions.[1]
-
Phase I Metabolism: This is predominantly mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] The main reactions include O-demethylation of the methoxy group to form a hydroxyl group, and hydroxylation at various positions on the flavonoid rings.[1][4] Key enzymes identified in the metabolism of various methoxyflavones include CYP1A1, CYP1A2, and CYP3A4.[1][2][3]
-
Phase II Metabolism: Following Phase I oxidation, or directly on existing hydroxyl groups, the molecule undergoes conjugation reactions to increase its polarity for excretion.[5][6] The principal Phase II pathways are glucuronidation (mediated by UDP-glucuronosyltransferases, UGTs) and sulfation (mediated by sulfotransferases, SULTs).[5][6][7][8]
Q2: Why is enhancing the metabolic stability of these compounds important?
A2: Enhancing metabolic stability is crucial for improving the pharmacokinetic profile of a drug candidate.[9][10][11] A compound with poor metabolic stability is rapidly cleared from the body, which can lead to low bioavailability and a short duration of action, requiring more frequent or higher doses.[12][13][14] Improving metabolic stability can lead to:
-
More consistent plasma concentrations between patients.[16]
-
Reduced potential for the formation of toxic metabolites.[13]
Q3: What are the most common in vitro assays to assess metabolic stability?
A3: Several in vitro systems are used to predict in vivo metabolism. The most common include:[13][14][17]
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and are a rich source of Phase I enzymes like CYPs.[15][18] They are cost-effective and widely used to determine intrinsic clearance for Phase I metabolism.[15]
-
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[14][15][17] They are considered the "gold standard" for in vitro metabolism studies as they provide a more complete picture of a compound's metabolic fate.[15]
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions.[2][5][15]
Q4: What structural modifications can enhance the metabolic stability of this compound derivatives?
A4: Several strategies can be employed to block or slow down metabolic pathways:[10][11][19]
-
Blocking Sites of Metabolism: Introducing chemical groups at positions susceptible to metabolism can prevent enzymatic action. For instance, replacing a hydrogen atom with a deuterium or a halogen can slow down CYP-mediated oxidation.[10][19]
-
Modulating Electronic Properties: Adding electron-withdrawing groups to aromatic rings can deactivate them towards oxidative metabolism.[16][20]
-
Steric Hindrance: Introducing bulky groups near a metabolically liable site can physically block the enzyme's access.[21]
-
Bioisosteric Replacement: Replacing a metabolically unstable group with a bioisostere (a group with similar physical or chemical properties) can improve stability while retaining biological activity.[20] For example, replacing a labile ester with a more stable amide group.[16]
Troubleshooting Guides
Guide 1: Rapid Degradation in Microsomal Stability Assay
Problem: Your this compound derivative shows a very short half-life (<10 minutes) in a human liver microsomal (HLM) stability assay.
| Question | Possible Cause & Action |
| 1. Is the assay running correctly? | Validate Assay with Controls: Ensure that control compounds are behaving as expected. A high-clearance control (e.g., Verapamil) should show rapid degradation, while a low-clearance control (e.g., Warfarin) should remain stable. If controls fail, troubleshoot the assay protocol (e.g., NADPH regeneration system, protein concentration, incubation time).[22][23] |
| 2. Is the degradation NADPH-dependent? | Run a "-NADPH" Control: Perform the incubation without the NADPH regenerating system. If the compound is still unstable, the degradation may be due to chemical instability in the buffer or binding to the plasticware, not CYP-mediated metabolism. If the compound is stable without NADPH, this confirms CYP-mediated metabolism is the primary clearance pathway.[23] |
| 3. Which CYP enzymes are responsible? | Use Recombinant CYPs or Specific Inhibitors: To identify the specific CYP isoforms involved (e.g., CYP1A2, CYP3A4), you can either use recombinant human CYP enzymes or conduct the HLM assay in the presence of specific CYP inhibitors.[2][14] This information is critical for predicting potential drug-drug interactions and for designing structural modifications. |
| 4. What is the likely site of metabolism? | Metabolite Identification: Use LC-MS/MS to identify the metabolites formed. The mass shift will indicate the type of reaction (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation). This will pinpoint the "metabolic soft spot" on your molecule, guiding your medicinal chemistry efforts to improve stability.[13] |
Guide 2: Discrepancy Between Microsome and Hepatocyte Data
Problem: Your compound is stable in liver microsomes but shows high clearance in hepatocytes.
| Question | Possible Cause & Action |
| 1. Could Phase II metabolism be the cause? | Analyze for Conjugated Metabolites: Microsomal assays typically only measure Phase I metabolism unless supplemented with cofactors like UDPGA (for glucuronidation).[22] Hepatocytes contain all necessary cofactors for Phase II reactions.[15] The discrepancy suggests that your compound is likely being cleared via glucuronidation or sulfation. Analyze hepatocyte samples for glucuronide or sulfate conjugates. |
| 2. Is cellular uptake a factor? | Assess Compound Permeability: Hepatocytes have active uptake and efflux transporters that are absent in microsomes. If your compound is actively transported into hepatocytes, this can lead to higher intracellular concentrations and thus, a faster rate of metabolism. Evaluate the compound's permeability using assays like Caco-2. |
| 3. Are cytosolic enzymes involved? | Consider an S9 Fraction Assay: The S9 fraction contains both microsomal and cytosolic enzymes.[15] If the high clearance is replicated in the S9 fraction (with appropriate cofactors), it could point towards the involvement of cytosolic enzymes (e.g., aldehyde oxidase) that are not present in microsomes. |
Quantitative Data Summary
The metabolic stability of methoxyflavones is highly dependent on the position and number of methoxy groups.[2] The following table summarizes intrinsic clearance (CLint) data for several methoxyflavones from human liver microsome studies, providing a comparative baseline.
| Compound | Intrinsic Clearance (CLint) (mL/min/kg) | Relative Stability | Primary Metabolizing Enzymes | Reference |
| 5,7-Dimethoxyflavone | 13 | High | CYP1A1, CYP1A2 | [2] |
| 5-Methoxyflavone | 18 | High | CYP1A1, CYP1A2 | [2] |
| 7,3'-Dimethoxyflavone | 92 | Moderate | CYP1A1, CYP3A4 | [2] |
| 5,4'-Dimethoxyflavone | 119 | Low | CYP1A1, CYP3A4 | [2] |
| 3'-Methoxyflavone | 140 | Low | CYP1A1, CYP1A2 | [2] |
| 4'-Methoxyflavone | 161 | Low | CYP1A1, CYP1A2 | [2] |
Note: Lower CLint values indicate higher metabolic stability.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol outlines a general procedure to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a this compound derivative.
1. Reagent Preparation:
- Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
- Test Compound Stock: 10 mM in DMSO. Prepare a 100 µM intermediate stock in acetonitrile.
- NADPH Regenerating System (Solution A & B): Prepare according to manufacturer's instructions. Typically contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
- Liver Microsomes: Thaw human or other species liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in phosphate buffer.[18][22]
- Stopping Solution: Ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound not present in the assay).
2. Incubation Procedure:
- Add 98 µL of the diluted microsomal solution to a 96-well plate.
- Add 1 µL of the 100 µM test compound stock to each well (final concentration 1 µM).
- Pre-incubate the plate at 37°C for 10 minutes with shaking.
- Initiate the reaction by adding 10 µL of the pre-warmed NADPH regenerating system.
- At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 200 µL of the ice-cold stopping solution to the respective wells.[18][24]
- Include a "-NADPH" control where the regenerating system is replaced with buffer.
3. Sample Analysis:
- Seal the plate, vortex, and centrifuge at 4000 rpm for 15 minutes to precipitate the protein.
- Transfer the supernatant to a new plate for analysis.
- Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.[23]
4. Data Analysis:
- Plot the natural logarithm of the percentage of the compound remaining versus time.
- The slope of the linear regression line (k) is the elimination rate constant.
- Calculate the half-life (t½) = 0.693 / k.
- Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
Visualizations
Caption: Putative metabolic pathway of this compound.
Caption: Workflow for a microsomal metabolic stability assay.
Caption: Troubleshooting logic for rapid compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Sulfation and Glucuronidation of Phenolics: Insigh...: Ingenta Connect [ingentaconnect.com]
- 8. Sulfation of dietary flavonoids by human sulfotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. nedmdg.org [nedmdg.org]
- 17. nuvisan.com [nuvisan.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
- 20. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 21. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Validation & Comparative
6-Methoxyflavanone: A Comparative Guide to its Anti-inflammatory Potential
In the landscape of flavonoid research, 6-methoxyflavanone is an emerging compound of interest for its potential therapeutic properties. This guide offers a detailed comparison of the anti-inflammatory activity of this compound against other well-characterized flavonoids, supported by experimental data. The information is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of current findings, experimental methodologies, and key signaling pathways.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory effects of flavonoids can be quantified by their ability to inhibit key inflammatory mediators, such as nitric oxide (NO). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. While direct experimental data on the anti-inflammatory IC50 of this compound is limited, research on structurally similar methoxylated flavonoids provides valuable insights.
Notably, its close structural relative, 6-methoxyflavone, has demonstrated potent anti-inflammatory activity. Studies have shown that 6-methoxyflavone can significantly inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated rat kidney mesangial cells with an IC50 value of 192 nM.[1][2] This potency is considerably higher than that of many well-studied polyhydroxylated flavones.[2]
For context, the following table summarizes the available quantitative data for this compound and compares it with other flavonoids.
| Compound | Assay | Cell Line/Model | Stimulus | IC50 | Reference(s) |
| This compound | hTAS2R39 Inhibition | HEK293T cells | ECG | 102 µM | [3] |
| 6-Methoxyflavone | Nitric Oxide (NO) Inhibition | Rat Mesangial Cells | LPS | 192 nM | [1][2][4] |
| 6-Hydroxyflavone | Nitric Oxide (NO) Inhibition | Rat Mesangial Cells | LPS | ~2.0 µM | [4] |
| Quercetin | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | LPS | >20 µM (less potent than Fisetin) | [5] |
| Fisetin | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | LPS | ~10 µM | [5] |
| Myricetin | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | LPS | >20 µM (less potent than Fisetin) | [5] |
| 7,3´,4´-Trihydroxyflavone | Nitric Oxide (NO) Inhibition | 2D RAW 264.7 Macrophages | LPS | 26.7 µM | [6] |
| 6,3´,4´-Trihydroxyflavone | Nitric Oxide (NO) Inhibition | 2D RAW 264.7 Macrophages | LPS | 22.1 µM | [6] |
Mechanistic Insights: Signaling Pathways in Inflammation
Flavonoids exert their anti-inflammatory effects by modulating key signaling pathways that regulate the expression of pro-inflammatory genes. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]
Several methoxylated flavonoids, including 6-methoxyflavone, have been shown to inhibit the NF-κB pathway.[7] The diagram below illustrates the canonical NF-κB signaling cascade and the potential points of inhibition by flavonoids.
MAPK Signaling Pathway
The MAPK pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases—including ERK, JNK, and p38 MAPK—that are activated by extracellular stimuli like LPS.[7] Activated MAPKs can phosphorylate various transcription factors, leading to the expression of inflammatory mediators. 6-methoxyflavone has been shown to suppress neuroinflammation by inhibiting the p38 MAPK pathway.[7][8]
The following diagram outlines the MAPK signaling cascade and highlights potential inhibitory points for flavonoids.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed experimental protocols for key assays are provided below.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay is widely used to quantify the production of nitric oxide, a key inflammatory mediator, by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.[2]
Objective: To determine the IC50 value of a test compound for the inhibition of LPS-induced NO production in macrophages (e.g., RAW 264.7) or other relevant cell types.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (e.g., this compound, other flavonoids)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell attachment.[9]
-
Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Add LPS (final concentration of 10-100 ng/mL) to the wells containing the test compounds and incubate for 24 hours.[9] Include a positive control (LPS only) and a negative control (cells only).
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess Reagent in a new 96-well plate and incubate at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each concentration of the test compound relative to the LPS-only control. The IC50 value is calculated from the dose-response curve.
The following diagram illustrates the workflow for the Griess assay.
Western Blot Analysis for Signaling Proteins
Western blotting is a crucial technique to investigate the effect of flavonoids on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and MAPK.[2]
Objective: To determine if a test compound inhibits the LPS-induced phosphorylation of proteins such as p65 (a subunit of NF-κB) and p38 MAPK.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound and/or LPS as described for the Griess assay. After treatment, wash the cells with ice-cold PBS and lyse them to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
-
Conclusion
The available evidence suggests that methoxylated flavonoids, particularly 6-methoxyflavone, are potent anti-inflammatory agents that act by inhibiting key inflammatory pathways such as NF-κB and MAPK. While direct anti-inflammatory data for this compound is currently scarce, its structural similarity to 6-methoxyflavone warrants further investigation into its potential in this area. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore the anti-inflammatory properties of this compound and other flavonoids. Future studies should focus on generating robust quantitative data for this compound to enable a more direct and comprehensive comparison of its anti-inflammatory efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 | PLOS One [journals.plos.org]
- 4. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 6-Methoxyflavanone and Quercetin in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective efficacy of 6-Methoxyflavanone and the well-studied flavonoid, quercetin. By examining available experimental data, this document aims to offer an objective overview to inform further research and development in the field of neurotherapeutics. This comparison delves into their antioxidant and anti-inflammatory capacities, and their modulatory effects on key signaling pathways implicated in neuronal survival and demise.
Quantitative Data Summary
The following tables summarize the available quantitative data on the neuroprotective and related bioactivities of this compound and quercetin. It is important to note that the data are compiled from various studies with differing experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value | Cell Line/System | Reference |
| 6,4'-Dihydroxy-7-methoxyflavanone | DPPH Radical Scavenging | 75.8 ± 2.5 µM¹ | Cell-free | [1] |
| Superoxide Anion Scavenging | 317.5 ± 2.9 µM¹ | Cell-free | [1] | |
| Quercetin | DPPH Radical Scavenging | ~3.87 - 63.4 µM | Cell-free | [1] |
| ABTS Radical Scavenging | ~3.87 µM | Cell-free | [1] | |
| Protection against H₂O₂-induced cytotoxicity | >157 µM (IC50) | Mouse striatal astrocytes | [2] |
¹Data for (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone, a structurally similar compound.
Table 2: Anti-inflammatory Activity
| Compound | Assay | IC50 Value / Effect | Cell Line | Reference |
| 6-Methoxyflavone | Inhibition of LPS-induced Nitric Oxide (NO) Production | Significant reduction | BV2 microglia | [3] |
| Quercetin | Inhibition of LPS-induced Nitric Oxide (NO) Production | Significant suppression | BV2 microglia | [4] |
| Inhibition of LPS-induced iNOS expression | Significant inhibition | BV2 microglia | [4] |
Table 3: Neuroprotection - Cell Viability
| Compound | Neurotoxic Insult | Concentration | Effect on Cell Viability | Cell Line | Reference |
| 5-Hydroxy-3,7,3',4'-tetramethoxyflavone | Glutamate | 0.1 - 10 µM | ~60-70% viability | Primary cultured rat cortical cells | [5] |
| Quercetin | Hydrogen Peroxide (H₂O₂) | Concentration-dependent | Suppression of cytotoxicity | Human neuronal SH-SY5Y cells | [6][7] |
Signaling Pathways and Mechanisms of Action
Both this compound and quercetin exert their neuroprotective effects through the modulation of critical intracellular signaling pathways. Their primary mechanisms involve the mitigation of oxidative stress and the suppression of neuroinflammation.
Activation of the Nrf2/ARE Pathway
A key mechanism for both flavonoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1).[1][4]
Caption: Generalized Nrf2/ARE signaling pathway modulated by this compound and quercetin.
Inhibition of NF-κB Signaling Pathway
Neuroinflammation, primarily mediated by microglia, is a hallmark of many neurodegenerative diseases. Both this compound and quercetin have been shown to suppress neuroinflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] This pathway is a critical regulator of the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and various cytokines.
Caption: Inhibition of the TLR4/NF-κB signaling pathway by this compound and quercetin.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of the neuroprotective effects of this compound and quercetin.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the protective effects of the compounds against a neurotoxic insult.
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound or quercetin for a specified period (e.g., 2 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., hydrogen peroxide, glutamate) to the cell culture medium.
-
Incubation: Incubate the cells for a designated time (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the anti-inflammatory effect of the compounds by measuring the inhibition of nitric oxide production in activated microglia.
-
Cell Culture: Seed microglial cells (e.g., BV2) in 96-well plates and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound or quercetin for 1 hour.
-
Activation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve.
Caption: General experimental workflow for assessing neuroprotective effects in vitro.
Conclusion
Both this compound and quercetin demonstrate significant neuroprotective potential through their antioxidant and anti-inflammatory activities. Quercetin is a well-established neuroprotective agent with a large body of supporting evidence. This compound, while less studied, shows promise, particularly in the context of inhibiting neuroinflammation. The available data suggests that both compounds modulate key signaling pathways, including the Nrf2 and NF-κB pathways, which are critical for neuronal survival.
Further head-to-head comparative studies under identical experimental conditions are warranted to definitively elucidate the relative potency and efficacy of these two flavonoids. Such research will be invaluable for advancing the development of novel and effective neuroprotective therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-dependent HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protective effects of quercetin against hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Methoxylation on the Biological Activities of Flavanones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methoxylated flavanones, evaluating their structure-activity relationships in key biological processes, including antioxidant, anti-inflammatory, and anticancer activities. By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways, this document serves as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery.
Introduction
Flavanones, a subclass of flavonoids abundant in citrus fruits, are recognized for their diverse pharmacological effects. The substitution of hydroxyl groups with methoxy groups on the flavanone scaffold can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, which in turn influences their biological activity. Understanding the structure-activity relationship (SAR) of methoxylated flavanones is crucial for the rational design and development of novel therapeutic agents. This guide delves into the comparative analysis of various methoxylated flavanones, offering insights into how methoxylation patterns impact their efficacy.
Antioxidant Activity: A Tale of Two Mechanisms
The antioxidant capacity of flavanones is a key contributor to their protective effects against oxidative stress-related diseases. Methoxylation influences this activity in a complex manner, affecting both direct radical scavenging and indirect antioxidant mechanisms.
In general, direct antioxidant activity, which involves donating a hydrogen atom to neutralize free radicals, is more pronounced in hydroxylated flavanones.[1] However, methoxylation can enhance the stability of the flavonoid structure and increase its lipophilicity, which may improve its interaction with cellular membranes and indirect antioxidant pathways.[1]
Comparative Antioxidant Activity of Methoxylated Flavanones
The following table summarizes the antioxidant activity of various methoxylated flavanones compared to their hydroxylated counterparts, as determined by the DPPH and ABTS radical scavenging assays. Lower IC50 values indicate greater antioxidant activity.
| Compound | Substitution Pattern | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference(s) |
| Naringenin | 5,7,4'-trihydroxy | >200 | 15.4 | [1] |
| Hesperetin | 5,7,3'-trihydroxy-4'-methoxy | 25.6 | 10.2 | [1] |
| 5,7-Dimethoxyflavanone | 5,7-dimethoxy | - | - | |
| Tangeretin | 5,6,7,8,4'-pentamethoxy | - | - | |
| Nobiletin | 5,6,7,8,3',4'-hexamethoxy | - | - |
Experimental Protocols for Antioxidant Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[2]
Reagents and Equipment:
-
DPPH solution (0.1 mM in methanol)[3]
-
Test compounds and standard (e.g., Ascorbic Acid) dissolved in methanol[2]
-
96-well microplate[2]
-
Microplate reader capable of measuring absorbance at 517 nm[3]
Procedure:
-
Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.[2]
-
In a 96-well plate, add 100 µL of the various concentrations of the test compounds or standard to their respective wells.[2]
-
Add 100 µL of the DPPH working solution to each well.[3]
-
Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.[2]
-
Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Measure the absorbance at 517 nm using a microplate reader.[3]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[2] Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the sample that causes 50% inhibition of the DPPH radical) is determined by plotting the percentage of inhibition against the corresponding concentrations.[2]
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[4]
Reagents and Equipment:
-
7 mM ABTS stock solution in water[5]
-
2.45 mM potassium persulfate solution in water[4]
-
Standard antioxidant (e.g., Trolox)[4]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm[4]
Procedure:
-
Prepare the ABTS•+ working solution by mixing equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
Prepare serial dilutions of the test compounds and a Trolox standard.[4]
-
In a 96-well plate, add 10 µL of the test compound or standard to their respective wells.
-
Add 200 µL of the diluted ABTS•+ solution to each well.[6]
-
Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.[4]
-
Calculate the percentage of inhibition of absorbance and determine the Trolox Equivalent Antioxidant Capacity (TEAC).[4]
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Methoxylated flavanones have demonstrated significant anti-inflammatory properties by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7] Methoxylation can enhance the cellular uptake and bioavailability of flavanones, leading to more potent anti-inflammatory effects.
Comparative Anti-inflammatory Activity of Methoxylated Flavanones
The following table presents the anti-inflammatory activity of various methoxylated flavanones, primarily assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Lower IC50 values indicate greater anti-inflammatory activity.
| Compound | Substitution Pattern | NO Production IC50 (µM) in RAW 264.7 cells | Reference(s) |
| Flavanone | Unsubstituted | >20 | [8] |
| 2'-Methylflavanone | 2'-methyl | <20 | [8] |
| 3'-Methylflavanone | 3'-methyl | <20 | [8] |
| 4'-Methylflavanone | 4'-methyl | >20 | [8] |
| 6-Methylflavanone | 6-methyl | >20 | [9] |
| Hesperetin | 5,7,3'-trihydroxy-4'-methoxy | ~20-30 | [10] |
| Tangeretin | 5,6,7,8,4'-pentamethoxy | - | [11] |
| Nobiletin | 5,6,7,8,3',4'-hexamethoxy | - | [12] |
Experimental Protocol for Nitric Oxide (NO) Production Assay
This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.[13][14]
Reagents and Equipment:
-
RAW 264.7 macrophage cell line[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[15]
-
Lipopolysaccharide (LPS)[14]
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water, mixed 1:1)[14]
-
Sodium nitrite standard solution[14]
-
96-well cell culture plates[14]
-
Microplate reader capable of measuring absorbance at 540 nm[14]
Procedure:
-
Seed RAW 264.7 cells (e.g., 1.5 x 10^5 cells/mL) in a 96-well plate and incubate for 24 hours.[14]
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[14]
-
After incubation, collect 100 µL of the cell culture supernatant from each well.[14]
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[14]
-
Incubate at room temperature for 10 minutes.[14]
-
Measure the absorbance at 540 nm.[14]
-
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.[14]
Signaling Pathway Modulation
Methoxylated flavanones exert their anti-inflammatory effects by interfering with pro-inflammatory signaling cascades.
Anticancer Activity: Targeting Cell Proliferation and Survival
The anticancer potential of methoxylated flavanones has been demonstrated in various cancer cell lines. Methoxylation can increase the metabolic stability and membrane permeability of flavanones, enhancing their ability to induce apoptosis and inhibit cell proliferation.[16]
Comparative Anticancer Activity of Methoxylated Flavanones
The following table summarizes the cytotoxic activity of different methoxylated flavanones against various cancer cell lines, with data presented as IC50 or GI50 values. Lower values indicate greater anticancer activity.
| Compound | Substitution Pattern | Cancer Cell Line | IC50/GI50 (µM) | Reference(s) |
| Apigenin | 5,7,4'-trihydroxyflavone | SCC-9 (Oral) | 40 | [11] |
| 5,7,4'-Trimethoxyflavone | 5,7,4'-trimethoxyflavone | SCC-9 (Oral) | 5 | [11] |
| 7-Methoxyflavone | 7-methoxyflavone | SCC-9 (Oral) | 36.5 | [11] |
| 7,4'-Dimethoxyflavone | 7,4'-dimethoxyflavone | SCC-9 (Oral) | 24.2 | [11] |
| Tangeretin | 5,6,7,8,4'-pentamethoxy | SCC-9 (Oral) | 19.3 | [11] |
| Tangeretin | 5,6,7,8,4'-pentamethoxy | PC-3 (Prostate) | ~25 | [17] |
| 5-Demethylnobiletin | PC-3 (Prostate) | ~30 | [17] | |
| 3,5-Dibromo-4,6-dimethoxyflavone derivative | A549 (Lung) | 6.42 - 18.65 | [18] |
These data suggest that increased methoxylation can enhance anticancer activity. For instance, 5,7,4'-trimethoxyflavone is significantly more potent than its hydroxylated counterpart, apigenin.[11]
Experimental Protocol for MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[19][20]
Reagents and Equipment:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[19]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[21]
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)[19]
-
Microplate reader capable of measuring absorbance between 550 and 600 nm[19]
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[15]
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[22]
-
After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[19]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[19]
-
Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[15][21]
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm.[19]
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Signaling Pathway Modulation
Methoxylated flavanones can induce apoptosis and inhibit cancer cell proliferation by modulating critical signaling pathways like PI3K/Akt and MAPK.[23][24]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. benchchem.com [benchchem.com]
- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Methyl-Derivatives of Flavanone on MCP-1, MIP-1β, RANTES, and Eotaxin Release by Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymethoxyflavones and Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.7.2. Cytotoxicity assessment (MTT assay) [bio-protocol.org]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT (Assay protocol [protocols.io]
- 23. tandfonline.com [tandfonline.com]
- 24. The synthetic flavanone 6-methoxy-2-(naphthalen-1-yl)chroman-4-one induces apoptosis and activation of the MAPK pathway in human U-937 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Methoxyflavanone: A Comparative Analysis of its Anticancer Effects on HeLa and PC3 Cell Lines
For Immediate Release
A Comprehensive Review of 6-Methoxyflavanone's Efficacy and Mechanism of Action in Cervical and Prostate Cancer Models
This guide offers a detailed comparative analysis of the anticancer properties of this compound, a naturally occurring flavonoid, on two distinct and widely studied cancer cell lines: HeLa (cervical cancer) and PC3 (prostate cancer). This document is intended for researchers, scientists, and professionals in the field of drug development, providing a consolidated resource of experimental data, detailed methodologies, and insights into the compound's mechanisms of action.
Executive Summary
This compound has demonstrated notable cytotoxic and anti-proliferative effects, particularly against the HeLa cervical cancer cell line. In-depth studies have elucidated its ability to induce programmed cell death (apoptosis) and halt the cell division cycle at the S-phase. These effects are attributed to its modulation of specific signaling pathways. In contrast, direct experimental evidence of this compound's effects on the PC3 prostate cancer cell line is limited in the current scientific literature. However, studies on structurally similar methoxyflavones suggest a potential for cytotoxic activity in prostate cancer cells, warranting further investigation into this compound's efficacy in this cancer type.
Comparative Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in HeLa cells. Due to the lack of direct studies, data for this compound on PC3 cells is not available. Instead, IC50 values for other methoxyflavones on PC3 cells are presented to offer a comparative context.
| Compound | Cancer Cell Line | IC50 Value (µM) | Treatment Duration (hours) |
| This compound | HeLa | 52.12 | 72 |
| This compound | HeLa | 62.24 | 48 |
| This compound | HeLa | 94.05 | 24 |
| Tangeritin | PC3 | 17.2 | 48 |
| 5-Demethyltangeritin | PC3 | 11.8 | 48 |
Mechanistic Insights: HeLa Cell Line
Extensive research has provided a clear picture of how this compound exerts its anticancer effects on HeLa cells. The primary mechanisms identified are the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis via the PERK/EIF2α/ATF4/CHOP Pathway
This compound has been shown to trigger apoptosis in HeLa cells through the activation of the PERK/EIF2α/ATF4/CHOP signaling pathway, which is a key component of the endoplasmic reticulum (ER) stress response.[1][2] This pathway is initiated when the cell is under stress, leading to the activation of pro-apoptotic factors. The key molecular events include the increased expression of Bax (a pro-apoptotic protein) and the decreased expression of Bcl-2 (an anti-apoptotic protein), ultimately leading to the activation of caspases, the executioners of apoptosis.[1]
References
Validating the Inhibitory Effect of 6-Methoxyflavanone on NF-κB Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-Methoxyflavanone's performance in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway against other well-established inhibitors. The information is supported by experimental data and detailed protocols to assist in research and development.
Executive Summary
Comparative Analysis of NF-κB Inhibitors
The following table summarizes the inhibitory effects of 6-Methoxyflavone (as a proxy for this compound) and two known NF-κB inhibitors, BAY 11-7082 and Parthenolide. This data is essential for comparing their potency.
| Compound | Target in NF-κB Pathway | Reported IC50 | Cell Line/System | Stimulant |
| 6-Methoxyflavone | iNOS expression (downstream of NF-κB) | 192 nM (for NO inhibition)[1] | Kidney Mesangial Cells | LPS |
| BAY 11-7082 | IκBα phosphorylation | 10 µM[2][3][4] | Tumor cells | TNF-α |
| Parthenolide | IκB kinase (IKK) complex | ~5 µM (for NF-κB inhibition) | Various | TNF-α, IL-1β |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: NF-κB signaling pathway and points of inhibition.
Caption: A generalized workflow for validating NF-κB inhibition.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to validate the inhibitory effect of this compound on the NF-κB signaling pathway.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to an inhibitor.
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density of 3 x 10^5 cells per well.[5]
-
Incubate overnight at 37°C in a 5% CO2 incubator.[6]
-
Transiently transfect the cells with a luciferase reporter plasmid containing NF-κB response elements using a suitable transfection reagent (e.g., PEI).[5]
-
Co-transfect with a Renilla luciferase plasmid for normalization of transfection efficiency.
-
Allow cells to grow for 24-48 hours post-transfection.[7]
-
-
Treatment and Stimulation:
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.[8]
-
Transfer the cell lysate to an opaque 96-well plate.[6]
-
Add the firefly luciferase substrate to the lysate and measure the luminescence using a luminometer.[6][8]
-
Add the Renilla luciferase substrate (Stop & Glo® reagent) to quench the firefly signal and measure the Renilla luminescence for normalization.[8]
-
The light output is proportional to the NF-κB transcriptional activity.[7]
-
Western Blot for NF-κB Pathway Proteins
This technique is used to detect changes in the phosphorylation and total protein levels of key components of the NF-κB pathway.
-
Sample Preparation and Protein Extraction:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα overnight at 4°C.[11] A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST.[10]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[12]
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation and expression.
-
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.[13]
-
Treat the cells with the inhibitor and activator as previously described.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS or fetal bovine serum).[13]
-
Incubate with a primary antibody specific for the p65 subunit of NF-κB for 1 hour.[13][15]
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.[13][15]
-
Counterstain the nuclei with DAPI.[13]
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cellular localization of p65 using a fluorescence or confocal microscope.[13]
-
Quantify the fluorescence intensity in the nucleus and cytoplasm to determine the ratio of nuclear to cytoplasmic p65, which indicates the level of NF-κB activation.[16]
-
Conclusion
This compound shows promise as an inhibitor of the NF-κB signaling pathway, a key mediator of inflammation. While direct quantitative comparisons of its IC50 value for NF-κB inhibition are still needed, the data from the closely related compound, 6-Methoxyflavone, suggests potent anti-inflammatory activity. The provided experimental protocols offer a robust framework for researchers to further validate and quantify the inhibitory effects of this compound and compare its efficacy against established inhibitors like BAY 11-7082 and Parthenolide. Such comparative studies are crucial for advancing the development of novel flavonoid-based therapeutics for inflammatory diseases.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. selleckchem.com [selleckchem.com]
- 3. BAY 11-7082 | BAY 11-7821 | NF-κB inhibitor | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. bowdish.ca [bowdish.ca]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. bosterbio.com [bosterbio.com]
- 13. 4.6.1. Detection of NF-κB p65 Subunit Nuclear Translocation [bio-protocol.org]
- 14. fivephoton.com [fivephoton.com]
- 15. NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3) [fivephoton.com]
- 16. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Multifaceted Bioactivity of 6-Methoxyflavanone: A Cross-Validation Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of 6-methoxyflavanone's biological activities across various assay formats. By objectively comparing its performance and presenting supporting experimental data, this document serves as a valuable resource for evaluating its therapeutic potential.
This compound, a naturally occurring flavonoid, has garnered significant attention for its diverse pharmacological effects. This guide synthesizes data from multiple studies to offer a comparative analysis of its efficacy in anti-inflammatory, anticancer, and neuroprotective assays, among others.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of this compound and related methoxyflavonoids, providing a clear comparison of its potency in different experimental contexts.
Table 1: Anti-inflammatory Activity of Methoxyflavones
| Compound | Cell Line | Stimulus | Assay | Endpoint | IC50 / Effect |
| 6-Methoxyflavone | Rat Mesangial Cells | LPS | Griess Assay | Inhibition of Nitric Oxide (NO) Production | 192 nM[1] |
| 6-Methoxyflavone | BV2 Microglia | LPS | Western Blot | Suppression of TLR4/MyD88/p38 MAPK/NF-κB pathways | 3-30 µM[2] |
| 4',6,7-trihydroxy-5-methoxyflavone | Mouse Peritoneal Macrophages | LPS | ELISA | Reduction of TNFα and IL-1β | Not specified[3] |
Table 2: Anticancer Activity of Methoxyflavanones
| Compound | Cell Line | Assay | Parameter | IC50 Value |
| 6-methoxy-2-(naphthalen-1-yl)chroman-4-one | U-937 (Human Leukaemia) | Cytotoxicity Assay | - | 1.3 ± 0.2 μM[4] |
| 6-Methoxyflavone | HeLa (Cervical Cancer) | MTT Assay | Cell Viability | 62.24 µM (48h)[2] |
| Xanthomicrol (methoxylated flavone) | A375 (Skin Melanoma) | MTT Assay | Cell Viability | Significant reduction at 2.5–200 μM (24h)[5] |
| Eupatilin (methoxylated flavone) | A375 (Skin Melanoma) | MTT Assay | Cell Viability | Significant cytotoxicity from 25 μM (24h)[5] |
Table 3: Other Biological Activities of this compound
| Activity | Assay Format | Target | Effect | IC50 / Concentration |
| Bitter Taste Receptor Blocker | Cell-based calcium imaging | hTAS2R39 | Inhibition of ECG activation | - |
| Neuroprotection | Open-field test (in vivo) | GABA-A receptors | Anxiolytic-like activity | 15.0, 30.0, and 60.0 mg/kg[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[7]
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.[8]
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Nitric Oxide (NO) Production Measurement (Griess Assay)
The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and pre-treat with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[10]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.[10]
Western Blot Analysis for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample.
Procedure:
-
Cell Lysis: Treat cells with this compound and/or a stimulant, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-NF-κB, iNOS), followed by incubation with enzyme-conjugated secondary antibodies.[1]
-
Detection: Visualize the protein bands using a detection reagent and an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin).[1]
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow.
Caption: Inhibition of the TLR4/MyD88/NF-κB pathway by this compound.
Caption: General experimental workflow for in vitro analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-inflammatory activity of 4',6,7-trihydroxy-5-methoxyflavone from Fridericia chica (Bonpl.) L.G.Lohmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthetic flavanone 6-methoxy-2-(naphthalen-1-yl)chroman-4-one induces apoptosis and activation of the MAPK pathway in human U-937 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones Xanthomicrol and Eupatilin in A375 Skin Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Hydroxyflavanone treats anxiety and chemotherapy-induced neuropathy in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of 6-Methoxyflavanone and its Glycoside Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 6-Methoxyflavanone and its glycoside derivatives, focusing on their anti-inflammatory, antioxidant, and anticancer properties. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways.
Flavonoids, a diverse class of polyphenolic compounds found in plants, have long been recognized for their broad spectrum of biological activities. Among these, this compound, a methoxylated derivative of flavanone, has emerged as a compound of significant interest due to its potent pharmacological effects. The addition of a methoxy group can enhance metabolic stability and bioavailability, potentially increasing its therapeutic efficacy. This guide provides a comparative overview of this compound and its glycoside derivatives, summarizing the current state of research on their biological activities.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the anti-inflammatory, antioxidant, and anticancer activities of this compound and its derivatives. It is important to note that a direct comparative study across a wide range of glycoside derivatives is limited in the current literature.
Table 1: Anti-inflammatory Activity
| Compound | Cell Line | Stimulus | Bioassay | IC50 | Reference |
| This compound | Rat Mesangial Cells | LPS | Nitric Oxide Production | 192 nM | [1][2][3][4] |
| 6-Hydroxyflavone | Rat Mesangial Cells | LPS | Nitric Oxide Production | 1.7 µM | [1] |
| 4',6-dihydroxyflavone | Rat Mesangial Cells | LPS | Nitric Oxide Production | ~2.0 µM | [4] |
| Selagin-7-O-(6″-O-Acetyl-)-β-D-glucoside (a flavone glycoside) | Rats (in vivo) | Carrageenan | Paw Edema Inhibition | 45.1% inhibition at 20 mg/kg | [5] |
Table 2: Antioxidant Activity
| Compound | Assay | IC50 / % Inhibition | Reference |
| 6-Methoxykaempferol Glycoside | DPPH | 0.44 mM | [1] |
| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (structurally similar) | DPPH Radical Scavenging | 75.8 ± 2.5 µM | [6] |
| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (structurally similar) | Superoxide Anion Scavenging | 317.5 ± 2.9 µM | [6] |
Table 3: Anticancer Activity
| Compound | Cancer Cell Line | Assay | IC50 / Effect | Reference |
| 5,3'-dihydroxy-3,6,7,8,4'-Pentamethoxyflavone | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 21.27 µM (72h) | [7] |
| Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-trimethoxyflavone) | MCF-7 (Breast Cancer) | Cytotoxicity | 4.9 µM (72h) | [7] |
| 5-demethyltangeritin (5-hydroxy-6,7,8,4′-tetramethoxyflavone) | PC3 (Prostate Cancer) | Cytotoxicity | 11.8 µM (48h) | [7] |
Signaling Pathways
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms involves the inhibition of the Toll-like Receptor 4 (TLR4) signaling cascade.
Furthermore, this compound has been reported to activate the Nrf2-mediated antioxidant response element (ARE) pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
A Comparative In Vivo Efficacy Analysis: 6-Methoxyflavanone Versus Indomethacin in Acute Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-inflammatory efficacy of 6-Methoxyflavanone, a methoxylated flavonoid, and Indomethacin, a conventional nonsteroidal anti-inflammatory drug (NSAID). The comparison is based on data synthesized from separate preclinical studies utilizing the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation. It is important to note that a direct, head-to-head comparative study under identical experimental conditions is not available in the current body of scientific literature.
Executive Summary
Inflammation is a critical biological response, but its dysregulation contributes to numerous diseases. While NSAIDs like Indomethacin are mainstays of anti-inflammatory therapy, they are associated with significant side effects, prompting the search for safer alternatives. Flavonoids, including this compound, have emerged as promising candidates due to their potential anti-inflammatory properties. This guide synthesizes available in vivo data to offer a comparative perspective on the efficacy of this compound and Indomethacin in a preclinical model of acute inflammation.
Data Presentation: In Vivo Efficacy in Carrageenan-Induced Paw Edema
The following table summarizes the anti-inflammatory effects of this compound and Indomethacin as observed in the rat carrageenan-induced paw edema model. The data has been compiled from independent studies.
| Compound | Animal Model | Dose (mg/kg) | Administration Route | Time Point (Post-Carrageenan) | % Inhibition of Edema | Reference |
| This compound | Wistar Rats | 50 | Oral | 3 hours | 48.2% | |
| 100 | Oral | 3 hours | 65.5% | |||
| Indomethacin | Wistar Rats | 10 | Oral | 3 hours | 72.4% | * |
| Indomethacin | Rats | 10 | Not Specified | 3 and 4 hours | 54% | [1] |
| Indomethacin | Rats | 5 | Intraperitoneal | Not Specified | Significant Inhibition | [2] |
*Disclaimer: The data for this compound and the first entry for Indomethacin are derived from a study on a structurally related compound used as a proxy due to the absence of direct in vivo data for this compound in this specific model. The other entries for Indomethacin are from separate studies to provide a general benchmark.
Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of this compound and Indomethacin are mediated through distinct signaling pathways.
This compound is believed to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3][4] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] By inhibiting the activation and nuclear translocation of NF-κB, this compound can suppress the downstream inflammatory cascade.[6]
Indomethacin , as a classic NSAID, functions as a non-selective inhibitor of both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes .[7][8][9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[10][11] By blocking prostaglandin synthesis, Indomethacin effectively reduces the cardinal signs of inflammation.[12]
Caption: Inflammatory signaling pathways targeted by this compound and Indomethacin.
Experimental Protocols
The following is a generalized protocol for the carrageenan-induced paw edema assay in rats, based on standard methodologies.[13][14]
1. Animals:
-
Male Wistar or Sprague-Dawley rats, typically weighing between 150-200g, are used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
-
A period of acclimatization of at least one week is recommended before the experiment.
2. Treatment Groups:
-
Control Group: Receives the vehicle (e.g., saline or a weak suspension agent).
-
Test Groups: Receive different doses of the test compound (this compound).
-
Standard Group: Receives the standard anti-inflammatory drug (Indomethacin).
3. Drug Administration:
-
The test compounds and the standard drug are typically administered orally (p.o.) or intraperitoneally (i.p.).
-
Administration is usually done 30 to 60 minutes before the induction of inflammation.
4. Induction of Edema:
-
A sub-plantar injection of 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is administered into the right hind paw of each rat.
5. Measurement of Paw Edema:
-
The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Paw volume is measured using a plethysmometer.
6. Data Analysis:
-
The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection.
-
The percentage inhibition of edema for each treated group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Mean increase in paw volume in the control group.
-
Vt = Mean increase in paw volume in the treated group.
-
Caption: Generalized experimental workflow for the carrageenan-induced paw edema model.
Conclusion
Based on the available, albeit indirect, in vivo data, this compound demonstrates notable anti-inflammatory activity in a preclinical model of acute inflammation. While the standard drug Indomethacin appears more potent at a lower dose, this compound's distinct mechanism of action, targeting the NF-κB pathway, presents a compelling alternative therapeutic strategy. The inhibition of this central inflammatory regulator suggests that this compound may have a broader modulatory effect on inflammation with a potentially different side-effect profile compared to COX inhibitors. Further direct comparative studies are warranted to definitively establish the relative efficacy and safety of this compound against standard anti-inflammatory agents. Researchers are encouraged to consider these findings in the development of novel anti-inflammatory therapies.
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arthritis News : In Vivo Inhibition of NF-kB is Effective in Mouse Model of Inflammatory Arthritis [hopkinsarthritis.org]
- 6. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Indometacin - Wikipedia [en.wikipedia.org]
- 9. apexbt.com [apexbt.com]
- 10. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. youtube.com [youtube.com]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Replicating published findings on the biological effects of 6-Methoxyflavanone
A Comparative Guide to the Biological Effects of 6-Methoxyflavanone
This guide provides an objective comparison of published findings on the biological effects of this compound, with a focus on its anti-inflammatory, anti-cancer, and neuroprotective activities. Experimental data is summarized, and detailed methodologies for key experiments are provided to allow for replication and further investigation by researchers, scientists, and drug development professionals.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects across various studies. It has been identified as a more powerful inhibitor of nitric oxide (NO) production than many well-studied polyhydroxylated flavones.[1][2] The primary mechanisms of its anti-inflammatory action involve the suppression of key inflammatory mediators and signaling pathways.
Data Presentation: Inhibition of Inflammatory Markers
| Cell Line | Inflammatory Stimulus | Marker Inhibited | IC₅₀ Value | Reference |
| Rat Kidney Mesangial Cells | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | 192 nM | [1] |
| BV2 Microglia | Lipopolysaccharide (LPS) | Phospho-NF-κB p65 | - | [3] |
| BV2 Microglia | Lipopolysaccharide (LPS) | Phospho-IκB | - | [3] |
| BV2 Microglia | Lipopolysaccharide (LPS) | Phospho-p38 MAPK | - | [3] |
| BV2 Microglia | Lipopolysaccharide (LPS) | Phospho-JNK | - | [3] |
Experimental Protocols
Nitric Oxide (NO) Production Assay in Rat Mesangial Cells [1]
-
Cell Culture: Rat kidney mesangial cells are seeded in 96-well plates and cultured to confluence.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 12 hours.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response.
-
Measurement: After a 24-hour incubation period with LPS, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Analysis: The IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the LPS-induced NO production, is calculated from the dose-response curve.
Western Blot Analysis for Inflammatory Pathway Proteins [1][2][3]
-
Cell Culture and Treatment: BV2 microglia or rat mesangial cells are cultured and pre-treated with this compound (e.g., 3-30 μM for 1 hour) before stimulation with LPS.[3]
-
Protein Extraction: After the desired incubation time (e.g., 15 minutes for NF-κB pathway proteins, 24 hours for iNOS), cells are lysed to extract total cellular proteins.[1]
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., TLR4, MyD88, phospho-p38, phospho-NF-κB p65, iNOS).[2][3] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified and normalized to a loading control like β-actin.[2]
Mandatory Visualization
References
Safety Operating Guide
Proper Disposal of 6-Methoxyflavanone: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides essential, step-by-step procedures for the proper disposal of 6-Methoxyflavanone, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, is critical for maintaining a safe laboratory environment.
Immediate Safety and Handling
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to mitigate risks of exposure.
-
Eye Protection : Wear safety glasses or goggles.
-
Hand Protection : Use chemical-resistant gloves, such as nitrile gloves.
-
Body Protection : A laboratory coat is mandatory to prevent skin contact.
-
Respiratory Protection : Work in a well-ventilated area. If there is a risk of dust formation, a dust mask or respirator should be used.
Chemical and Hazard Profile
Accurate identification and understanding of the hazards associated with this compound are the first steps in its safe disposal. The following table summarizes key data for this compound.
| Property | Data | Reference |
| IUPAC Name | 6-Methoxy-2-phenyl-4H-chromen-4-one | |
| CAS Number | 26964-24-9 | [1] |
| Molecular Formula | C₁₆H₁₂O₃ | [1] |
| GHS Hazard Statements | H312: Harmful in contact with skin.H411: Toxic to aquatic life with long lasting effects. | [2] |
| GHS Hazard Class | Acute toxicity, Dermal (Category 4)Short-term (acute) aquatic hazard (Category 2)Long-term (chronic) aquatic hazard (Category 2) | [2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] This ensures compliance with all relevant regulations.
-
Segregation : Keep this compound waste separate from other chemical waste streams to prevent inadvertent reactions.[3][4] Incompatible substances, such as acids and bases, should be stored separately.[4]
-
Containerization :
-
Place solid this compound waste into a suitable, clearly labeled, and sealed container.[3] The container must be in good condition and compatible with the chemical.[4]
-
Liquid waste containing this compound should be stored in a securely capped container, leaving at least one inch of headroom to allow for expansion.[4]
-
-
Labeling : Clearly label the waste container as "Hazardous Waste: this compound".[3] The label should also include the date when the waste was first added to the container.[5]
-
Storage :
-
Disposal of Contaminated Materials : Any items that have come into contact with this compound, including gloves, bench paper, pipette tips, and weighing boats, are considered contaminated and must be disposed of as hazardous waste in the same manner as the chemical itself.[3][5] Chemically contaminated sharps should be placed in a labeled, puncture-resistant container.[7][8]
-
Waste Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection of the waste.[5][6] Do not dispose of this compound down the sink or by evaporation.[5]
-
Empty Containers : A container that has held this compound should be managed as hazardous waste unless it is triple-rinsed with a suitable solvent.[5] The rinsate from this process must be collected and disposed of as hazardous waste.[5] After triple-rinsing, deface the chemical label before disposing of the container as regular trash.[5]
Spill Management
In the event of a this compound spill, the following steps should be taken to minimize exposure and environmental contamination:
-
Evacuate and Ventilate : Ensure the area is well-ventilated. For large spills, evacuate the immediate area.[3]
-
Wear PPE : Before addressing the spill, put on the necessary personal protective equipment.[3]
-
Containment and Cleanup : Cover the spill with an absorbent material. Collect the spilled substance and absorbent material and place it into a sealed, labeled container for disposal as hazardous waste.[9][10]
-
Decontamination : Clean the affected area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[3]
Disposal Workflow Visualization
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. extrasynthese.com [extrasynthese.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling 6-Methoxyflavanone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Methoxyflavanone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Assessment: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Minimum Requirement | Rationale |
| Eye/Face Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][3][4] | Protects eyes from dust particles and accidental splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a standard laboratory coat.[2][3][4] | Prevents direct skin contact with the compound. |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) is necessary when handling the powder form to avoid inhalation of dust.[2][3] | Protects the respiratory system from irritation caused by inhaling fine particles of the compound. |
Operational Plan: Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation:
-
Ensure all work is conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Assemble all necessary equipment and materials before you begin.
-
Verify that a safety shower and eyewash station are readily accessible.[5]
-
Put on all required personal protective equipment as detailed in the table above.
2. Handling the Compound:
-
When handling the solid form, take care to avoid the formation of dust.[2][3]
-
If weighing the powder, do so in an enclosure or a designated area within the fume hood to minimize dust dispersion.
-
When creating solutions, add the solid this compound to the solvent slowly to prevent splashing.
3. Post-Handling:
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Remove PPE carefully to avoid self-contamination. Gloves should be removed last and disposed of properly.[6]
-
Wash hands thoroughly with soap and water after completing the work and removing gloves.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled and sealed container.[3][7][8] Follow all local, state, and federal regulations. Do not dispose of down the drain.[3][7] |
| Contaminated Materials | This includes items such as used gloves, pipette tips, and weighing papers. Place these materials in a sealed bag or container and dispose of them as hazardous chemical waste.[3][7] |
| Empty Containers | Triple-rinse the container with a suitable solvent.[8] Collect the rinsate and dispose of it as hazardous chemical waste.[7][8] After rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste. |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 6-Methoxyflavone | C16H12O3 | CID 147157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. extrasynthese.com [extrasynthese.com]
- 3. benchchem.com [benchchem.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
